molecular formula C₉H₁₃N₂O₉P B1140955 Uracil arabinose-5'-phosphate CAS No. 18354-06-8

Uracil arabinose-5'-phosphate

Cat. No.: B1140955
CAS No.: 18354-06-8
M. Wt: 324.18
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Description

Uracil arabinose-5'-phosphate, also known as uridine 5'-monophosphate (UMP) analog, is a nucleotide derivative where the uracil base is linked via a carbon-glycosidic bond to an arabinose-5'-phosphate sugar moiety . This structural configuration classifies it as a C-nucleotide, making it highly resistant to degradation by common N-glycoside hydrolases and phosphorylases, thereby enhancing its stability for various research applications . Its molecular formula is C 9 H 13 N 2 O 9 P, with a molecular weight of 324.18 g/mol . The primary research value of this compound lies in the field of xenobiotic nucleic acid (XNA) engineering and synthetic biology. It serves as a critical building block for novel nucleic acid polymers, which are explored for their enhanced stability and novel biochemical properties . Furthermore, this compound is an important tool for studying enzyme mechanisms, particularly C-glycosidases such as pseudouridine monophosphate C-glycosidase (YeiN), which can utilize it in synthetic cascade reactions . Researchers are also investigating its potential as a precursor for nucleoside analogs with antiviral and antitumor activity, following the paradigm of other bioactive arabinosides like cytosine arabinoside (Ara-C) . Its mechanism in research settings often involves the inhibition of key enzymatic pathways, such as thymidylate synthetase, which is crucial for DNA synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for researchers working in nucleotide chemistry, enzymology, and the development of novel genetic polymers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJCXFVJDGTHFX-CCXZUQQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18354-06-8
Record name Uracil arabinotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018354068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name URACIL ARABINOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD0EF6ZRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Metabolism, and Therapeutic Implications of Arabinose-Containing Uracil Nucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Arabinose-containing nucleotides, particularly those with a uracil base, represent a class of molecules with significant implications in pharmacology and biochemistry. While an endogenous role for uracil arabinose-5'-phosphate (Ura-ara-5'-P) is not established, the study of synthetic arabinose-uracil nucleosides and their phosphorylated derivatives is crucial for the development of antiviral and anticancer therapies. This guide provides a comprehensive overview of the synthesis, metabolic fate, and mechanisms of action of these compounds, with a focus on their relevance to drug development professionals, researchers, and scientists. We will delve into the enzymatic and chemical synthesis strategies, their intracellular metabolism, particularly in the context of chemotherapeutic agents like cytarabine (ara-C), and their potent inhibitory effects on cellular and viral polymerases. This document also provides detailed experimental protocols and visual workflows to facilitate further research in this critical area of medicinal chemistry.

Introduction: The Significance of Arabinose-Containing Nucleotides

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy. The modification of the sugar moiety of a nucleoside can dramatically alter its biological activity, often by conferring resistance to metabolic enzymes or by changing its interaction with target proteins. The substitution of ribose with its 2'-epimer, arabinose, is a key example of such a modification.

Arabinose-containing nucleosides, or arabinosides, exhibit unique stereochemistry that influences their recognition by cellular enzymes involved in nucleotide metabolism and nucleic acid synthesis. This guide focuses on uracil-containing arabinosides and their phosphorylated forms, which are of particular interest due to their structural similarity to natural pyrimidine nucleotides and their role as metabolites of important chemotherapeutic drugs.

The primary focus of this guide will be on 1-β-D-arabinofuranosyluracil (Ara-U) and its phosphorylated derivatives, including this compound (Ura-ara-5'-P or ara-UMP), uracil arabinose-5'-diphosphate (ara-UDP), and uracil arabinose-5'-triphosphate (ara-UTP). While ara-U is a major metabolite of the leukemia drug cytarabine (ara-C), its phosphorylated forms have been shown to have cytotoxic effects in their own right.[1] Understanding the complete metabolic and functional landscape of these molecules is therefore critical for optimizing existing therapies and designing new ones.

Synthesis of Arabinose-Containing Uracil Nucleotides

The generation of arabinose-containing uracil nucleotides for research and therapeutic purposes can be achieved through both enzymatic and chemical synthesis routes.

Enzymatic Synthesis

Multi-enzyme cascade reactions offer a highly specific and efficient method for synthesizing arabinosides.[2] A common strategy involves the use of nucleoside phosphorylases (NPs) and phosphopentomutases (PPMs) to convert a readily available nucleoside into the desired arabinoside.[2]

A key precursor for the enzymatic synthesis of arabinosides is D-arabinose 5-phosphate (A5P). In bacterial systems, A5P is an intermediate in the biosynthesis of lipopolysaccharides and is generated from ribulose 5-phosphate through the action of D-arabinose 5-phosphate isomerase (API).[2]

Experimental Protocol 1: Enzymatic Synthesis of Arabinofuranosyluracil (Ara-U)

This protocol describes a one-pot enzymatic synthesis of Ara-U from a simple sugar source and uracil, leveraging a cascade of enzymes.

Materials:

  • Glucose-6-phosphate (G6P)

  • Uracil

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PD)

  • 6-phosphogluconate dehydrogenase (6PGDH)

  • Phosphopentomutase (PPM)

  • D-arabinose 5-phosphate isomerase (API)

  • Nucleoside phosphorylase (NP) with activity towards uracil

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • HPLC system for product analysis

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing G6P (starting substrate), uracil, and NADP+ in the reaction buffer.

  • Enzyme Addition: Add the enzymes G6PD, 6PGDH, PPM, API, and NP to the reaction mixture. The precise concentrations of each enzyme should be optimized for maximal yield.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 37°C) for a defined period (e.g., 2-4 hours).

  • Reaction Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.

  • Analysis: Centrifuge the quenched reaction to pellet the denatured enzymes. Analyze the supernatant for the presence of Ara-U using a reversed-phase HPLC method.[3]

Causality: This cascade mimics and combines elements of the pentose phosphate pathway and nucleoside salvage pathways.[2] G6PD and 6PGDH convert G6P to ribulose-5-phosphate, which is then isomerized to D-arabinose-5-phosphate by API. PPM and NP then catalyze the conversion of D-arabinose-5-phosphate and uracil into Ara-U.

Chemical Synthesis

Chemical synthesis provides a versatile alternative for producing arabinose-containing uracil nucleotides and their analogues, especially those with modifications not achievable through enzymatic routes. A common approach involves the coupling of a protected arabinose derivative with a uracil derivative, followed by phosphorylation and deprotection steps.

Diagram 1: Generalized Chemical Synthesis Workflow for Ura-ara-5'-P

A Protected Arabinose C Glycosylation A->C B Uracil Derivative B->C D Protected Arabinosyluracil C->D E Phosphorylation D->E F Protected Ura-ara-5'-P E->F G Deprotection F->G H Ura-ara-5'-P G->H

Caption: A generalized workflow for the chemical synthesis of this compound.

Metabolism of Arabinose-Containing Uracil Nucleotides in Cells

The primary context for the cellular metabolism of arabinose-containing uracil nucleotides is in cancer chemotherapy, specifically with the drug cytarabine (ara-C). Ara-C is a cornerstone in the treatment of acute myeloid leukemia (AML).[4]

Upon entering the cell, ara-C is a substrate for a series of enzymatic reactions. A major metabolic fate of ara-C is its deamination by cytidine deaminase to form arabinofuranosyluracil (Ara-U).[1] Ara-U can then be phosphorylated by cellular kinases to form ara-UMP, ara-UDP, and ultimately ara-UTP.[1]

Diagram 2: Metabolic Pathway of Cytarabine (ara-C) to Ara-UTP

araC Cytarabine (ara-C) araU Arabinosyluracil (Ara-U) araC->araU Cytidine Deaminase araCTP Ara-CTP (Active Drug) araC->araCTP Deoxycytidine Kinase (dCK) & other kinases araUMP Ara-UMP araU->araUMP Kinases araUDP Ara-UDP araUMP->araUDP Kinases araUTP Ara-UTP araUDP->araUTP Kinases

Caption: The metabolic conversion of ara-C to Ara-U and its subsequent phosphorylation.

While the primary cytotoxic effects of ara-C are attributed to its triphosphate form, ara-CTP, which is incorporated into DNA and inhibits DNA synthesis, there is evidence that ara-UTP also contributes to cytotoxicity.[1][5]

Biological Role and Mechanism of Action

The biological effects of arabinose-containing uracil nucleotides are primarily observed in the context of their triphosphate form, ara-UTP, acting as an inhibitor of various cellular and viral polymerases.

Inhibition of DNA Polymerases

Analogues of ara-UTP have been synthesized and shown to be potent inhibitors of DNA polymerase alpha.[6] The mechanism of inhibition is often competitive with the natural substrate, deoxythymidine triphosphate (dTTP).[6] The altered stereochemistry of the arabinose sugar likely interferes with the proper positioning of the incoming nucleotide in the active site of the polymerase, thereby stalling DNA replication.

Antiviral Activity

Arabinose-containing nucleotides have also been investigated as antiviral agents. For instance, arabinose-UTP (ara-UTP) has been shown to inhibit viral RNA polymerases.[7] Upon incorporation into the growing RNA chain, the arabinose sugar moiety can cause conformational changes that lead to polymerase pausing and termination of viral replication.[7]

Table 1: Comparison of Arabinose-Containing Nucleotides and Their Natural Counterparts

FeatureNatural Nucleotide (e.g., UMP, dTMP)Arabinose-Containing Nucleotide (e.g., ara-UMP)
Sugar Moiety Ribose or DeoxyriboseArabinose
Stereochemistry 2'-hydroxyl in ribose is cis to the 3'-hydroxyl2'-hydroxyl in arabinose is trans to the 3'-hydroxyl
Metabolic Stability Substrate for normal metabolic pathwaysCan be resistant to or a poor substrate for some enzymes
Polymerase Substrate Efficiently incorporated into RNA or DNACan be a poor substrate or an inhibitor of polymerases[7]

Analytical Methodologies for Detection and Quantification

The study of arabinose-containing uracil nucleotides necessitates robust analytical methods for their detection and quantification in biological matrices. High-performance liquid chromatography (HPLC) is the most widely used technique.

Experimental Protocol 2: Quantification of Ara-U in Plasma using HPLC

This protocol provides a framework for the analysis of Ara-U in plasma samples, which is crucial for pharmacokinetic studies of ara-C.[3]

Materials:

  • Plasma samples from subjects treated with ara-C

  • Perchloric acid for protein precipitation

  • Potassium carbonate for neutralization

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., ammonium acetate buffer)

  • Ara-U standard for calibration curve

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Precipitate proteins by adding a defined volume of cold perchloric acid.

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with potassium carbonate.

    • Centrifuge to pellet the potassium perchlorate precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase.

    • Inject a known volume of the prepared sample.

    • Elute the analytes isocratically or with a gradient.

    • Detect Ara-U by monitoring the absorbance at an appropriate wavelength (e.g., 260 nm).

  • Quantification:

    • Generate a standard curve using known concentrations of the Ara-U standard.

    • Calculate the concentration of Ara-U in the plasma samples by comparing their peak areas to the standard curve.

Self-Validation: The inclusion of an internal standard is highly recommended to account for variations in sample preparation and injection volume. The method should be validated for linearity, accuracy, precision, and sensitivity.

Conclusion and Future Directions

While this compound does not appear to be an endogenous metabolite with a defined biological role, the broader class of arabinose-containing uracil nucleotides is of significant interest to the scientific and medical communities. As metabolites of the important chemotherapeutic agent ara-C, their formation and subsequent biological activities have direct implications for cancer treatment. Furthermore, their potential as direct inhibitors of cellular and viral polymerases makes them attractive candidates for the development of new therapeutic agents.

Future research should focus on:

  • Elucidating the complete spectrum of kinases and phosphatases that act on arabinose-containing uracil nucleotides to better predict their intracellular concentrations and half-lives.

  • Designing novel arabinose-uracil nucleotide analogues with improved pharmacokinetic properties and enhanced selectivity for viral or cancer-specific targets.

  • Investigating the potential for synergistic effects when arabinose-containing nucleotides are used in combination with other chemotherapeutic agents.

By continuing to explore the synthesis, metabolism, and biological activity of these fascinating molecules, the research community can pave the way for the next generation of targeted therapies for cancer and viral diseases.

References

  • Effects of 5-azacytosine in DNA on enzymic uracil excision. (n.d.). PubMed. [Link]

  • Uracil arabinotide | C9H13N2O9P | CID 18817. (n.d.). PubChem. [Link]

  • Conversion of uracil and orotate to uridine 5'-phosphate by enzymes in lactobacilli. (1957). The Journal of Biological Chemistry, 226(2), 1093-1101. [Link]

  • Synthesis and Biological Evaluation of Arabinose 5-phosphate Mimics Modified at Position Five. (2014). Carbohydrate Research, 389, 69-75. [Link]

  • Cellular pharmacology of 1-beta-D-arabinofuranosylcytosine in human myeloid, B-lymphoid and T-lymphoid leukemic cells. (1986). Cancer Research, 46(11), 5829-5834. [Link]

  • Accumulation of arabinosyluracil 5'-triphosphate during arabinosylcytosine therapy in circulating blasts of patients with acute myelogenous leukemia. (1998). Clinical Cancer Research, 4(7), 1731-1736. [Link]

  • Presence and consequence of uracil in preneoplastic DNA from folate/methyl-deficient rats. (1997). Carcinogenesis, 18(11), 2071-2076. [Link]

  • Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade. (2022). International Journal of Molecular Sciences, 23(17), 9998. [Link]

  • The First 5′-Phosphorylated 1,2,3-Triazolyl Nucleoside Analogues with Uracil and Quinazoline-2,4-Dione Moieties: A Synthesis and Antiviral Evaluation. (2022). Molecules, 27(15), 4886. [Link]

  • Metabolic pathway of ara-C. (n.d.). ResearchGate. [Link]

  • stearylphosphate, an orally administered long-acting derivative of low-dose 1-beta-D-arabinofuranosylcytosine. (1993). Cancer Research, 53(22), 5463-5468. [Link]

  • Polarization in the structures of uracil and thiouracils: Implication for binding with orotidine 5'-monophosphate decarboxylase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6341-6342. [Link]

  • Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells. (2018). Molecules, 23(11), 2959. [Link]

  • 1-beta-D-arabinofuranosyl-5-(4-azidostyryl)-uracil 5'-triphosphate: synthesis and utilization as a photoaffinity labeling reagent for DNA polymerase alpha from cherry salmon, Oncorhynchus masou. (1989). Chemical & Pharmaceutical Bulletin, 37(10), 2663-2666. [Link]

  • Microbial 5′-nucleotidases: their characteristics, roles in cellular metabolism, and possible practical applications. (2021). Applied Microbiology and Biotechnology, 105(21-22), 8055-8072. [Link]

  • Inhibitor Properties of Some 5-substituted Uracil Acyclonucleosides, and 2,2'-anhydrouridines Versus Uridine Phosphorylase From E. Coli and Mammalian Sources. (1988). International Journal of Biochemistry, 20(9), 923-928. [Link]

  • Liquid-chromatographic monitoring of cytosine arabinoside and its metabolite, uracil arabinoside, in serum. (1983). Clinical Chemistry, 29(6), 1109-1111. [Link]

  • Arabinose biosynthesis is critical for salt stress tolerance in Arabidopsis. (2019). The New Phytologist, 223(2), 856-871. [Link]

  • 1-beta-D-arabinofuranosylcytosine (Ara-C) enhances mitochondrial activities in human leukaemic cells. (1991). British Journal of Haematology, 79(3), 424-430. [Link]

  • URIDINE 5'-MONOPHOSPHATE (UMP) METABOLISING ENZYMES URACIL PHOSPHORIBOSYLTRANSFERASE AND OROTIDINE-5'-PHOSPHATE DECARBOXYLAS. (n.d.). Camels and Camelids. [Link]

  • Uracil Nucleotides: From Metabolic Intermediates to Neuroprotection and Neuroinflammation. (2008). Biochemical Pharmacology, 75(10), 1933-1945. [Link]

  • Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. (1998). Proceedings of the National Academy of Sciences of the United States of America, 95(14), 7933-7938. [Link]

  • Incorporation of arabinose-CTP and arabinose-UTP inhibits viral polymerases by inducing long pauses. (2023). bioRxiv. [Link]

  • Cellular pharmacology of N4-hexadecyl-1-beta-D-arabinofuranosylcytosine in the human leukemic cell lines K-562 and U-937. (1992). Cancer Research, 52(12), 3291-3296. [Link]

  • Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function. (1985). Molecular Pharmacology, 28(5), 488-493. [Link]

  • Cytosine arabinoside transport and metabolism in acute leukemias and T cell lymphoblastic lymphoma. (1985). The Journal of Clinical Investigation, 76(5), 1757-1764. [Link]

Sources

A Senior Application Scientist's Technical Guide to Uracil Arabinose-5'-Phosphate (CAS 18354-06-8)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the CAS Number

Uracil arabinose-5'-phosphate (ara-UMP), identified by CAS number 18354-06-8, is a pyrimidine nucleotide analog of significant interest in modern pharmacology.[1] Far from being a mere laboratory curiosity, this molecule sits at the crossroads of antibacterial and antiviral research. Structurally, it is an isomer of the canonical uridine 5'-monophosphate (UMP), differing only in the stereochemistry at the 2' carbon of the sugar moiety. This seemingly minor alteration—an arabinose sugar instead of a ribose—profoundly impacts its biological recognition and function.

This guide provides an in-depth technical overview of ara-UMP, moving beyond basic chemical data to explore its biochemical significance, practical synthesis and analytical strategies, and its application as a critical tool in drug discovery. We will dissect its dual roles as both a key intermediate related to a novel antibacterial target and a precursor to potent viral polymerase inhibitors.

Core Physicochemical & Structural Data

A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent experimental design.

Table 1: Chemical Identifiers for this compound [2][3]

IdentifierValue
CAS Number 18354-06-8
IUPAC Name [(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Molecular Formula C₉H₁₃N₂O₉P
Molecular Weight 324.18 g/mol
Canonical SMILES C1=CN(C(=O)NC1=O)[C@H]2COP(=O)(O)O)O)O
InChIKey DJJCXFVJDGTHFX-CCXZUQQUSA-N
Synonyms 1-β-D-Arabinofuranosyluracil 5′-Monophosphate, Ara-UMP, Uracil arabinotide

Table 2: Computed Physicochemical Properties [1][2]

PropertyValueSignificance in Research
XLogP3-AA -3.6Indicates high hydrophilicity; crucial for buffer selection and chromatographic method development.
Hydrogen Bond Donors 5High potential for interaction with protein active sites.
Hydrogen Bond Acceptors 9High potential for interaction with protein active sites.
Topological Polar Surface Area 166 ŲSuggests poor passive membrane permeability, implying reliance on transporters for cellular uptake.
Rotatable Bond Count 4Provides conformational flexibility for binding to enzyme targets.

Ara-UMP is typically supplied as an off-white to pale beige solid.[1] As a phosphate ester, it is susceptible to hydrolysis under strongly acidic conditions and should be stored desiccated at low temperatures (-20°C is recommended) to ensure long-term stability.[4]

The Dual Faces of Ara-UMP in Biology

The scientific importance of ara-UMP stems from its involvement in two distinct, high-impact therapeutic areas.

A Key to Antibacterial Drug Design: The LPS Pathway Connection

In the realm of Gram-negative bacteria, the lipopolysaccharide (LPS) outer membrane is essential for survival and virulence.[5] A critical and highly conserved component of LPS is the inner core sugar, 3-deoxy-D-manno-oct-2-ulosonate (Kdo).[5] The biosynthesis of Kdo is an attractive, and as yet underexploited, pathway for the development of novel antibiotics.[4][5]

The very first committed step in this pathway is the reversible isomerization of D-ribulose-5-phosphate (a product of the pentose phosphate pathway) into D-arabinose-5-phosphate (A5P), the core sugar-phosphate of ara-UMP.[5][6] This reaction is catalyzed by the enzyme D-arabinose-5-phosphate isomerase (API) , often designated KdsD.[6][7]

Because A5P is not typically available through glycolysis, many Gram-negative pathogens rely solely on API for its production, making the enzyme a prime target for new antibacterial agents.[5][8] Understanding the interaction of A5P and its analogs with the API active site is therefore critical for inhibitor design.[7][9]

Kdo_Pathway PPP Pentose Phosphate Pathway Ru5P D-Ribulose-5-Phosphate PPP->Ru5P API API (KdsD) Target for Inhibition Ru5P->API A5P D-Arabinose-5-Phosphate (A5P) KDO8P Kdo-8-Phosphate A5P->KDO8P KDO8PS LPS Lipopolysaccharide (LPS) KDO8P->LPS Multi-step synthesis API->A5P

Caption: The initial steps of the Kdo biosynthetic pathway in Gram-negative bacteria.

A Precursor to Antivirals: The Polymerase Inhibition Mechanism

Nucleotide analogs are a cornerstone of antiviral therapy.[10] Their mechanism often involves intracellular phosphorylation to the active triphosphate form, followed by incorporation into the nascent viral genome by the viral polymerase, leading to chain termination or impaired replication.

Ara-UMP is the first phosphorylation product of Uracil Arabinoside (Ara-U). Further phosphorylation yields ara-UDP and then ara-UTP. Recent studies on viral polymerases, including that of SARS-CoV-2, have shown that arabinose-based nucleotides like ara-UTP are potent inhibitors.[10] While they compete relatively poorly with their natural counterparts for incorporation, once integrated into the RNA strand, they induce prolonged pausing of the polymerase, effectively stalling the replication process.[10] This inhibition occurs at the catalytic step immediately following the ara-NMP incorporation.[10]

Polymerase_Inhibition cluster_0 Intracellular Activation cluster_1 Viral Polymerase Action AraU Ara-U (Prodrug) AraUMP Ara-UMP (Topic) AraU->AraUMP Kinase 1 AraUTP Ara-UTP (Active Form) AraUMP->AraUTP Kinases 2, 3 Polymerase Viral RNA Polymerase AraUTP->Polymerase RNA_stalled Stalled Replication (Incorporated Ara-UMP) Polymerase->RNA_stalled Incorporation RNA_template RNA Template + Growing Strand RNA_template->Polymerase

Caption: Intracellular activation and mechanism of action for arabinose antivirals.

Synthesis and Purification Workflow

The reliable synthesis of high-purity ara-UMP is essential for research. A chemo-enzymatic approach is often the most efficient, leveraging the specificity of enzymes to overcome challenges of regioselective chemical phosphorylation.[11]

Recommended Synthesis Protocol: Enzymatic Phosphorylation

This protocol is based on the established high fidelity of nucleoside kinases for phosphorylating the 5'-hydroxyl group.[11] The precursor, 1-β-D-Arabinofuranosyluracil (Ara-U), is commercially available or can be synthesized via established methods.

Rationale: Enzymatic phosphorylation provides absolute regioselectivity for the 5'-position, avoiding complex protection-deprotection steps and yielding a cleaner product profile compared to many chemical phosphorylation agents (e.g., POCl₃).

Protocol:

  • Reaction Setup: In a sterile 50 mL conical tube, prepare the reaction mixture by adding the following components in order:

    • Tris-HCl Buffer (1 M, pH 7.5): 5 mL

    • Magnesium Chloride (MgCl₂, 1 M): 1 mL

    • 1-β-D-Arabinofuranosyluracil (Ara-U, 100 mM stock): 10 mL (Final: 20 mM)

    • Adenosine Triphosphate (ATP, 500 mM stock): 12 mL (Final: 120 mM, as phosphate donor)

    • Nuclease-free water: to a final volume of 49.5 mL

  • Enzyme Addition: Add 0.5 mL of a suitable nucleoside kinase (e.g., Drosophila melanogaster deoxynucleoside kinase, expressed and purified). The final enzyme concentration should be optimized but typically ranges from 10-50 µg/mL.

  • Incubation: Incubate the reaction at 37°C with gentle agitation for 4-12 hours.

  • Reaction Monitoring: Monitor the conversion of Ara-U to Ara-UMP periodically. Withdraw a 10 µL aliquot, quench the reaction by adding 10 µL of 0.5 M EDTA, and analyze by RP-HPLC (see Section 5.1). The reaction is complete when the Ara-U starting material peak is no longer decreasing.

  • Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature and precipitate the kinase.

  • Clarification: Centrifuge the terminated reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated protein. Carefully collect the supernatant containing the product, Ara-UMP.

Synthesis_Workflow AraU Starting Material Ara-U Reaction Enzymatic Reaction (Nucleoside Kinase, ATP) AraU->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring Aliquot Purification Purification (Anion Exchange) Reaction->Purification Terminate & Clarify Monitoring->Reaction >95% conversion? QC Quality Control (HPLC, MS, NMR) Purification->QC Final Pure Ara-UMP QC->Final

Caption: A self-validating workflow for the synthesis of Ara-UMP.

Purification by Anion-Exchange Chromatography

Rationale: The negatively charged phosphate group of Ara-UMP allows for excellent separation from uncharged starting material (Ara-U) and the highly charged ATP/ADP/AMP species using anion-exchange chromatography (AEC).

Protocol:

  • Column: Use a strong anion-exchange column (e.g., Q-Sepharose or a pre-packed Mono Q column) equilibrated with 20 mM Tris-HCl, pH 8.0 (Buffer A).

  • Loading: Load the clarified supernatant from the synthesis step onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Buffer A to elute any unbound Ara-U.

  • Elution: Elute the bound nucleotides using a linear gradient of 0-100% Buffer B (20 mM Tris-HCl, 1 M NaCl, pH 8.0) over 20 column volumes.

  • Fraction Collection: Collect fractions and monitor the absorbance at 262 nm. Ara-UMP will elute after AMP and ADP but before ATP due to its single phosphate group.

  • Desalting: Pool the pure fractions containing Ara-UMP and desalt using a suitable method, such as dialysis, size-exclusion chromatography, or repeated lyophilization.

Analytical and Quality Control Methodologies

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and concentration of the synthesized ara-UMP.

Purity Assessment by Reversed-Phase HPLC

Rationale: RP-HPLC is a rapid and reliable method to determine the purity of the final product and to monitor reaction progress. The inclusion of an ion-pairing agent is often beneficial for retaining the highly polar nucleotide.

Table 3: Recommended RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 100 mM potassium phosphate buffer, pH 6.0
Mobile Phase B 100% Acetonitrile
Gradient 0-5 min: 2% B; 5-20 min: 2-30% B (linear)
Flow Rate 1.0 mL/min
Detection UV, 262 nm
Injection Volume 10 µL

Expected Outcome: Ara-UMP, being more polar than Ara-U, will have a shorter retention time. A purity of >95% by peak area is considered standard for research applications.

Identity Confirmation by LC-MS and NMR
  • Mass Spectrometry (MS): Direct infusion or LC-MS analysis should be performed to confirm the molecular weight.

    • Expected m/z (ESI-): 323.03 [M-H]⁻

    • Expected m/z (ESI+): 325.05 [M+H]⁺

  • Nuclear Magnetic Resonance (NMR): For unambiguous structural confirmation.

    • ³¹P NMR: A characteristic singlet in the phosphate region (approx. 0-5 ppm) confirms the presence of the monophosphate.

    • ¹H NMR: Will show characteristic signals for the uracil base protons and the arabinose sugar protons, with coupling constants confirming the β-anomeric configuration and arabinose stereochemistry.

Applications in the Modern Research Pipeline

High-purity ara-UMP is not an end-product but a critical tool for advancing drug discovery programs.

  • Antibacterial Target Validation: It serves as a vital positive control and reference standard in the development of high-throughput screening assays for inhibitors of API (KdsD).[7]

  • Structural Biology: Co-crystallization of ara-UMP or its non-hydrolyzable analogs with API can provide invaluable structural insights into the enzyme's active site, guiding structure-based drug design.[9]

  • Antiviral Research: It is the key starting material for the synthesis of ara-UTP, the active triphosphate form needed for in vitro viral polymerase inhibition assays.[10]

  • Metabolic Studies: As a known metabolite of Ara-U, it is used as an analytical standard to study the intracellular metabolism and activation pathways of potential arabinoside-based prodrugs.[12]

Conclusion and Future Outlook

This compound (CAS 18354-06-8) is a molecule of substantial utility for the drug development community. Its unique structural features place it at the center of two distinct but equally important therapeutic strategies: the disruption of the essential LPS layer in Gram-negative bacteria and the termination of viral replication. The technical protocols and scientific context provided herein are designed to empower researchers to synthesize, analyze, and effectively deploy this compound in their discovery efforts. As the challenges of antimicrobial resistance and viral pandemics continue to grow, the intelligent application of such precisely characterized chemical tools will be paramount in developing the next generation of therapeutics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18817, Uracil arabinotide. Retrieved from [Link].

  • Gao, N., et al. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences. Available at: [Link].

  • Rizzi, M., et al. (2014). Arabinose 5-phosphate isomerase as a target for antibacterial design: studies with substrate analogues and inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link].

  • Wikipedia contributors. (2023, July 19). Arabinose-5-phosphate isomerase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18323, Uracil Arabinoside. Retrieved from [Link].

  • Yep, A., et al. (2014). Synthesis and Biological Evaluation of Arabinose 5-phosphate Mimics Modified at Position Five. ChemMedChem. Available at: [Link].

  • Véliz, E. A., et al. (2019). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules. Available at: [Link].

  • Human Metabolome Database. Showing metabocard for D-Arabinose 5-phosphate (HMDB0011734). Retrieved from [Link].

  • Gao, N., et al. (2023). Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade. International Journal of Molecular Sciences. Available at: [Link].

  • ResearchGate. (2015). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Retrieved from [Link].

  • ResearchGate. (2014). Pathway for metabolism of l-arabinose in bacteria. Retrieved from [Link].

  • ResearchGate. (2014). Arabinose 5-phosphate isomerase as a target for antibacterial design: Studies with substrate analogues and inhibitors. Retrieved from [Link].

  • precisionFDA. URACIL ARABINOTIDE. Retrieved from [Link].

  • Iljazi, E., et al. (2020). A proposed pathway from D-glucose to D-arabinose in eukaryotes. Journal of Biological Chemistry. Available at: [Link].

  • Gourlay, L. J., et al. (2014). Structural analysis of arabinose-5-phosphate isomerase from Bacteroides fragilis and functional implications. Acta Crystallographica Section D, Biological Crystallography. Available at: [Link].

  • D'Souza, S., et al. (2024). Incorporation of arabinose-CTP and arabinose-UTP inhibits viral polymerases by inducing long pauses. PNAS. Available at: [Link].

  • Bryson, S. M., et al. (1980). High-pressure liquid chromatographic methods for determining arabinosyladenine-5'-monophosphate, arabinosyladenine, and arabinosylhypoxanthine in plasma and urine. Antimicrobial Agents and Chemotherapy. Available at: [Link].

  • ResearchGate. (2014). Pathways of l-arabinose metabolism in bacteria. Retrieved from [Link].

  • Tamborini, L., et al. (2020). An Enzymatic Flow-Based Preparative Route to Vidarabine. Catalysts. Available at: [Link].

  • Scott, A. E., et al. (2016). The Arabinose 5-Phosphate Isomerase KdsD Is Required for Virulence in Burkholderia pseudomallei. Infection and Immunity. Available at: [Link].

  • Panderi, I., et al. (2022). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Molecules. Available at: [Link].

  • Li, Y., et al. (2023). Arabinose Plays an Important Role in Regulating the Growth and Sporulation of Bacillus subtilis NCD-2. Current Issues in Molecular Biology. Available at: [Link].

  • SIELC Technologies. Phosphate. Application Note. Retrieved from [Link].

  • Prakash, T. P., et al. (2015). Identification of metabolically stable 5'-phosphate analogs that support single-stranded siRNA activity. Nucleic Acids Research. Available at: [Link].

  • Hanoi College of Pharmacy. Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food. Retrieved from [Link].

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Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Uracil Arabinose-5'-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Uracil Arabinose-5'-Phosphate and the Need for Robust Quantification

This compound (ara-UMP) is a nucleotide sugar of significant interest in various fields of biological research and drug development. As an analogue of uridine monophosphate (UMP), it can be implicated in metabolic pathways involving nucleotide and sugar metabolism. Its quantification is crucial for understanding enzymatic activities, monitoring cellular metabolic fluxes, and in the development of therapeutic agents that may interact with these pathways.

High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the separation and quantification of nucleotides and related compounds. The inherent polarity and charge of this compound, conferred by the phosphate group, present a unique set of challenges for chromatographic separation. This document provides a comprehensive, field-proven protocol for the robust analysis of this compound using anion-exchange chromatography, ensuring high sensitivity, specificity, and reproducibility. The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the methodology.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₉H₁₃N₂O₉P
Molecular Weight324.18 g/mol [1]
Charge at Neutral pHNegative (due to the phosphate group)General Chemical Principle
UV Absorbance Maximum~260-262 nm[2]

The presence of the phosphate group makes this compound highly polar and negatively charged at neutral to alkaline pH, making anion-exchange chromatography the separation mode of choice. The uracil moiety provides a strong chromophore, enabling sensitive UV detection.

Experimental Workflow: A Visual Overview

The following diagram outlines the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Cell Pellet) Lysis Cell Lysis & Extraction (e.g., Perchloric Acid) Sample->Lysis Step 1 Neutralization Neutralization & Protein Precipitation Lysis->Neutralization Step 2 Centrifugation Centrifugation Neutralization->Centrifugation Step 3 SPE Solid-Phase Extraction (SPE) (Optional, for complex matrices) Centrifugation->SPE Step 4 (Optional) FinalSample Final Sample for Injection Centrifugation->FinalSample SPE->FinalSample Injection Sample Injection Column Anion-Exchange Separation (e.g., Dionex CarboPac PA1) Injection->Column Step 5 Detection UV Detection (262 nm) Column->Detection Step 6 Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Step 7 Quantification Quantification (External Standard Calibration) Integration->Quantification Step 8 Report Final Report Quantification->Report Step 9

Caption: A comprehensive workflow for the HPLC analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation from Cell Culture

The goal of sample preparation is to efficiently extract the analyte from the biological matrix while removing interfering substances like proteins and lipids. Perchloric acid extraction is a common and effective method for nucleotides.[3]

Materials and Reagents:

  • Perchloric acid (PCA), 0.5 M, ice-cold

  • Potassium hydroxide (KOH), 1 M, ice-cold

  • HPLC-grade water

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Step-by-Step Protocol:

  • Cell Harvesting: Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add 200 µL of ice-cold 0.5 M PCA to the cell pellet (for approximately 1-5 million cells). Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Incubation: Incubate the mixture on ice for 10 minutes.

  • Neutralization and Protein Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Precipitation of PCA: Neutralize the extract by adding 1 M KOH dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.5. The addition of potassium ions will precipitate the perchlorate as potassium perchlorate (KClO₄).

  • Final Clarification: Incubate on ice for 10 minutes to ensure complete precipitation of KClO₄. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.

  • Sample Collection: Carefully collect the supernatant, which contains the nucleotide extract, and transfer it to an HPLC vial for analysis. If not analyzing immediately, store the extract at -80°C.

Part 2: HPLC Method

This method utilizes a strong anion-exchange column, the Dionex CarboPac PA1, which is well-suited for the separation of phosphorylated sugars and nucleotides.[2][4] A salt gradient is employed to elute the negatively charged analytes.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Analytical Column: Dionex CarboPac PA1 (4 x 250 mm) or similar strong anion-exchange column.

  • Guard Column: Dionex CarboPac PA1 Guard Column (4 x 50 mm).[5]

Mobile Phases:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: 1.0 M Sodium Acetate in HPLC-grade water.

  • Mobile Phase C: 100 mM Sodium Hydroxide (NaOH) in HPLC-grade water.

Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minProvides optimal separation and peak shape on a 4 mm ID column.
Column Temperature 30°CEnsures reproducible retention times by minimizing temperature fluctuations.
UV Detection 262 nmThis is near the absorbance maximum for uracil-containing nucleotides, providing high sensitivity.[2]
Injection Volume 10 µLA standard injection volume that can be adjusted based on sample concentration.

Gradient Elution Program:

Time (min)%A (Water)%B (1.0 M NaOAc)%C (100 mM NaOH)
0.09055
5.09055
25.050455
30.050455
31.09055
40.09055

Rationale for the Gradient: The initial low salt concentration allows for the binding of this compound to the anion-exchange column. The gradual increase in sodium acetate concentration increases the ionic strength of the mobile phase, leading to the elution of the analyte. The constant low concentration of NaOH maintains a high pH to ensure the phosphate group is deprotonated and interacts strongly with the stationary phase.

Part 3: Data Analysis and Quantification

Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in HPLC-grade water. Perform a serial dilution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).

  • Calibration Curve: Inject each standard in triplicate and record the peak area at the retention time corresponding to this compound.

  • Linear Regression: Plot the mean peak area against the concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Quantification: Inject the prepared samples. Integrate the peak area for this compound and use the calibration curve equation to calculate its concentration in the sample.

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.[6]

Validation Parameters:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis using a Diode Array Detector (DAD) is recommended.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A correlation coefficient (R²) of ≥ 0.99 for the calibration curve over the specified range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the expected concentrations in the samples.
Accuracy The closeness of the test results obtained by the method to the true value.Assessed by spike-recovery experiments at three different concentrations. Recovery should be within 90-110%.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 5%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation. Inappropriate mobile phase pH.Clean the column according to the manufacturer's instructions. Ensure the mobile phase pH is correctly prepared.
Variable Retention Times Fluctuation in column temperature. Inconsistent mobile phase composition. Pump malfunction.Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and degas thoroughly. Check the pump for leaks and ensure proper functioning.
Low Sensitivity Low sample concentration. Incorrect detection wavelength. Detector malfunction.Concentrate the sample if possible. Verify the UV detector is set to 262 nm. Check the detector lamp.
Extraneous Peaks Sample contamination. Mobile phase contamination. Carryover from previous injections.Use high-purity solvents and reagents. Filter samples before injection. Run a blank injection to check for carryover.

Conclusion

This application note provides a detailed and robust protocol for the HPLC analysis of this compound. By employing anion-exchange chromatography with UV detection, this method offers the specificity and sensitivity required for accurate quantification in complex biological matrices. The emphasis on the rationale behind experimental choices and the inclusion of a comprehensive method validation strategy ensures that researchers can implement this protocol with confidence, leading to reliable and reproducible results in their scientific investigations.

References

  • Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures. PMC - NIH. [Link]

  • A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. PMC - NIH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (2022). [Link]

  • Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates. Analytical Biochemistry. (1987). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). [Link]

  • Anion-exchange high-performance liquid chromatography with conductivity detection for the analysis of phytic acid in food. Horizon IRD. [Link]

  • Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate. (2021). [Link]

  • UV absorbance DNA quantitation. BMG LABTECH. [Link]

  • Uracil arabinotide. PubChem - NIH. [Link]

  • MEASUREMENT OF PLANT NUCLEOTIDES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Procedures are described for the chromatographic isol. USDA ARS. [Link]

  • Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD). Archemica. [Link]

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Application and Protocol Guide: High-Resolution Separation of Uracil Arabinoside using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Uracil Arabinoside Purity

Uracil arabinoside (Ara-U), a nucleoside analogue, is a compound of significant interest in pharmaceutical and biomedical research.[1][2] It serves as a metabolite of the potent chemotherapeutic agent cytarabine (Ara-C) and possesses intrinsic biological activities, including potential antiviral and anti-proliferative properties.[1][3] The synthesis and purification of Ara-U often result in mixtures containing structurally similar impurities, such as the parent nucleobase (uracil) and other related nucleoside analogues.[4][5] Consequently, a robust, reliable, and accessible analytical method is paramount to ensure the purity and quality of uracil arabinoside for research and drug development applications.[6]

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile platform for the qualitative and semi-quantitative analysis of such compounds. This application note provides a comprehensive, field-proven protocol for the separation of uracil arabinoside from its common impurities using TLC. We will delve into the scientific rationale behind the selection of the stationary and mobile phases, provide a detailed step-by-step methodology, and discuss how the inherent design of this protocol ensures trustworthy and reproducible results.

Scientific Principles: Mastering the Separation of Polar Analytes

The successful TLC separation of uracil arabinoside hinges on understanding its physicochemical properties and leveraging the principles of chromatography.

Analyte Characteristics: The Challenge of Polarity

Uracil arabinoside is a highly polar molecule due to the presence of a uracil base linked to an arabinose sugar moiety.[1] This high polarity means it will have strong interactions with polar stationary phases. In normal-phase TLC, where a polar stationary phase is used, highly polar compounds tend to adhere strongly to the plate, resulting in low retention factor (Rf) values and poor separation from other polar components.[7]

Stationary Phase Selection: The Foundation of Separation

For the separation of polar compounds like nucleosides, silica gel is the most commonly used stationary phase, employed in over 80% of TLC separations. Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.[7] For this application, we will utilize Silica Gel 60 F254 TLC plates . The "F254" designation indicates the inclusion of a fluorescent indicator that allows for the visualization of UV-absorbing compounds under 254 nm light.[8][9]

Mobile Phase Optimization: The Key to Resolution

The choice of the mobile phase is critical for achieving effective separation. Since uracil arabinoside is highly polar, a relatively polar mobile phase is required to compete with the stationary phase for interaction with the analyte and facilitate its movement up the plate. However, a mobile phase that is too polar will cause all components to migrate with the solvent front, resulting in poor resolution.

A common challenge with separating highly polar compounds like nucleosides on silica is their tendency to streak rather than form distinct spots.[10] This is often due to strong, non-ideal interactions with the acidic silanol groups on the silica surface. To counteract this, a small amount of a basic modifier, such as ammonium hydroxide or triethylamine, is often added to the mobile phase.[10][11] This modifier helps to deprotonate the acidic silanol groups, reducing tailing and improving spot shape.[11]

Considering these factors, a mobile phase system based on a mixture of a chlorinated solvent, an alcohol, and a basic modifier is highly effective. The protocol detailed below utilizes a chloroform:methanol:ammonium hydroxide system.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of the TLC protocol for uracil arabinoside separation.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization & Analysis prep Activate Silica Gel Plate (110°C for 20 min) spot Spot Uracil Arabinoside & Reference Standards prep->spot chamber Saturate TLC Chamber with Mobile Phase spot->chamber develop Develop Plate (Ascending) chamber->develop dry Dry Developed Plate develop->dry uv Visualize under UV Light (254 nm) dry->uv stain Optional: Chemical Staining (e.g., Permanganate) uv->stain calc Calculate Rf Values stain->calc

Caption: Workflow for TLC separation of uracil arabinoside.

Detailed Experimental Protocol

This protocol is designed for the separation of uracil arabinoside from potential impurities like uracil.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 pre-coated aluminum plates

  • Uracil Arabinoside Standard: Certified Reference Material (CRM) or a well-characterized in-house standard.[6]

  • Uracil Standard: As a potential impurity reference.

  • Mobile Phase Solvents:

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium Hydroxide (28-30%)

  • Sample Solvent: Methanol or a mixture of methanol and water.

  • TLC Developing Chamber

  • Capillary Tubes or Micropipette for spotting

  • UV Lamp (254 nm)

  • Optional Staining Reagent: Potassium permanganate solution.

Step-by-Step Methodology
  • Plate Preparation and Activation:

    • Handle the TLC plate only by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a faint origin line approximately 1.0 cm from the bottom of the plate.

    • To activate the silica gel, place the plate in an oven at 110-120°C for 20-30 minutes. This removes adsorbed water, which can affect the reproducibility of the separation.

    • Allow the plate to cool to room temperature in a desiccator before use.

  • Sample and Standard Preparation:

    • Prepare a solution of the uracil arabinoside sample to be analyzed at a concentration of approximately 1 mg/mL in the chosen sample solvent.

    • Prepare separate solutions of the uracil arabinoside and uracil standards at the same concentration.

  • Spotting the Plate:

    • Using a capillary tube or micropipette, apply 1-2 µL of each solution as a small, discrete spot on the origin line.

    • Ensure the spots are small and concentrated to maximize separation efficiency. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the amount of sample.

    • Leave sufficient space between the spots to prevent them from merging during development.

  • Mobile Phase Preparation and Chamber Saturation:

    • Prepare the mobile phase by mixing Chloroform:Methanol:Ammonium Hydroxide in a volumetric ratio of 80:20:2 .

    • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, which is crucial for reproducible results and to prevent the solvent front from developing unevenly.

    • Close the chamber and allow it to equilibrate for at least 20-30 minutes.

  • Development of the Chromatogram:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the level of the mobile phase.

    • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

    • Let the development proceed until the solvent front is approximately 1 cm from the top of the plate.

    • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Visualization and Data Analysis:

    • Allow the plate to air-dry completely in a fume hood to evaporate the mobile phase.

    • Visualize the separated spots by placing the plate under a UV lamp at 254 nm.[8] Uracil and uracil arabinoside, being conjugated systems, will absorb UV light and appear as dark spots against the fluorescent green background.[8][9]

    • Circle the outline of each spot with a pencil.

    • (Optional) For further visualization, especially for compounds that do not absorb UV well, a chemical stain can be used. A potassium permanganate stain can be effective for visualizing compounds with oxidizable groups like the hydroxyl groups on the arabinose sugar.[8]

    • Calculate the Retention Factor (Rf) for each spot using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation and Interpretation

The separation efficiency is evaluated by the difference in Rf values between uracil arabinoside and its potential impurities.

CompoundExpected Rf Value Range*Observations
Uracil Arabinoside 0.25 - 0.35Due to its high polarity, it will have a lower Rf value than the uracil base.
Uracil 0.45 - 0.55Being less polar than its nucleoside, it will travel further up the plate.

*Note: These are typical values. Actual Rf values can vary slightly depending on the specific experimental conditions (e.g., temperature, humidity, chamber saturation).

Trustworthiness: A Self-Validating System

The reliability of this TLC protocol is ensured through several key design elements that create a self-validating system for routine analysis.

  • Specificity: The use of a specific mobile phase composition is optimized to provide a clear separation between uracil arabinoside and its less polar parent base, uracil.[12][13] The inclusion of reference standards on the same plate allows for direct comparison and confident identification of the analyte spot based on its Rf value.

  • Precision: Key parameters are controlled to ensure reproducibility. Plate activation at a consistent temperature and time, along with pre-saturation of the developing chamber, minimizes variability in the chromatographic process.[14] This leads to consistent Rf values for repeated analyses of the same sample.

  • Robustness: The method is robust against minor variations in the mobile phase composition. Small changes in the solvent ratios will still result in the separation of uracil arabinoside and uracil, although the absolute Rf values may shift slightly. The relative separation will be maintained.[15]

This protocol aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) guidelines, which emphasize specificity, precision, and robustness for chromatographic methods.[12][13][16]

Troubleshooting Common Issues

ProblemPotential Cause(s)Solution(s)
Streaking or Tailing of Spots - Sample overloading.- Sample is too acidic/basic.- Incomplete chamber saturation.- Dilute the sample or apply a smaller volume.[10]- Ensure the mobile phase contains the ammonium hydroxide modifier.[10][11]- Allow for adequate chamber saturation time (at least 20-30 min).
Rf Values are Too Low (Spots at the bottom) - Mobile phase is not polar enough.- Increase the proportion of methanol in the mobile phase (e.g., to a Chloroform:Methanol ratio of 75:25).
Rf Values are Too High (Spots at the top) - Mobile phase is too polar.- Decrease the proportion of methanol in the mobile phase (e.g., to a Chloroform:Methanol ratio of 85:15).
No Spots Visible Under UV Light - Insufficient sample concentration.- Compound does not absorb UV at 254 nm.- Re-spot the plate with a more concentrated sample.- Use a chemical stain like potassium permanganate for visualization.[8]

Conclusion

This application note provides a robust and reliable Thin-Layer Chromatography protocol for the effective separation of uracil arabinoside. By understanding the chemical principles at play and carefully controlling the experimental parameters, researchers, scientists, and drug development professionals can confidently assess the purity of their uracil arabinoside samples. The inherent simplicity and cost-effectiveness of this TLC method make it an invaluable tool for routine analysis in both research and quality control settings.

References

  • TLC Separation of Nucleosides. Chromatography Forum. [Link]

  • Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography. PubMed. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]

  • Chromatographic analysis (TLC) of uracil arabinoside, cytosine arabinoside, uracil and cytosine in human plasma. PubMed. [Link]

  • 2.3D: Separation Theory. Chemistry LibreTexts. [Link]

  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Validation of thin layer and high performance thin layer chromatographic methods. ScienceDirect. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Analysis of natural nucleosides and their derivatives by thin-layer chromatography. ResearchGate. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. PubMed. [Link]

  • Thin-layer chromatographic analysis of uracil and dihydrouracil catabolic products. ResearchGate. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC - NIH. [Link]

  • R F value of fi ve nucleobases on cellulose layers developed with micellar buffer mobile phases (M -M ). ResearchGate. [Link]

  • Validation of a thin layer chromatography (TLC) method for content determination. Lösungsfabrik. [Link]

  • Visualizing a TLC plate. YouTube. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Thin Layer Chromatography (TLC). University of Calgary. [Link]

  • Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation. PMC - NIH. [Link]

  • Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters. [Link]

  • Visualising plates. University of York, Chemistry Teaching Labs. [Link]

  • Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason? ResearchGate. [Link]

  • TLC Visualization Methods. University of Colorado Boulder. [Link]

  • Validation of HPLC and TLC analytical methods to... Ovid. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Separation of nucleosides and nucleobases. Diduco. [Link]

  • Investigation of Rf value-based components from TLC for antibacterial activity in Cymbopogon citrates. IJFMR. [Link]

  • Thin-layer chromatography (TLC) of glycolipids. JCGGDB. [Link]

  • Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T. PubMed. [Link]

  • Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. [Link]

  • In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate? Reddit. [Link]

  • Uracil 1-beta-D-arabinofuranoside. PubChem. [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]

  • Thin Layer Chromatography | Principle and Methods. YouTube. [Link]

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Application Note: Quantitative Analysis of Arabinose-Nucleoside Analogs in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Analytical Imperative for Arabinose-Nucleoside Analogs

Arabinose-nucleoside analogs, such as Vidarabine (Ara-A) and Cytarabine (Ara-C), represent a critical class of therapeutic agents. Their unique structure, featuring an arabinose sugar moiety in place of the natural ribose, endows them with potent antiviral and antineoplastic properties. Ara-A is active against herpes simplex and varicella zoster viruses, while Ara-C is a cornerstone in the treatment of acute myeloid leukemia (AML) and lymphomas.[1][2] The clinical efficacy and safety of these drugs are directly linked to their pharmacokinetic and pharmacodynamic profiles. Therefore, the ability to accurately and sensitively quantify these compounds and their metabolites in complex biological matrices like plasma, serum, and urine is paramount for drug development, clinical pharmacology, and therapeutic drug monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose.[3] Its superior sensitivity, specificity, and speed allow for the precise measurement of drug concentrations, even at the low levels often encountered in clinical studies. This application note provides a comprehensive guide to developing and implementing robust LC-MS/MS methods for the analysis of arabinose-nucleoside analogs, grounded in the principles of bioanalytical chemistry and field-proven laboratory practices.

Core Principles: Structures and Fragmentation Behavior

The analytical strategy for any molecule begins with understanding its fundamental chemical properties. Arabinose-nucleoside analogs are polar molecules composed of a nucleobase (adenine for Ara-A, cytosine for Ara-C) linked to an arabinofuranose sugar.

G cluster_0 Vidarabine (Ara-A) cluster_1 Cytarabine (Ara-C) AraA Ara-A Structure AraC Ara-C Structure

Caption: Chemical structures of Vidarabine (Ara-A) and Cytarabine (Ara-C).

Under electrospray ionization (ESI), these analogs readily form protonated molecules [M+H]⁺ in positive ion mode. The subsequent fragmentation induced in the collision cell of a tandem mass spectrometer is highly predictable and diagnostic. The most labile bond is the N-glycosidic bond connecting the sugar to the nucleobase.

Causality of Fragmentation: The charge on the protonated molecule is often localized on the nucleobase. Collision-induced dissociation (CID) provides sufficient energy to cleave the N-glycosidic bond, resulting in a neutral loss of the arabinose sugar moiety (mass ≈ 132 Da). The resulting stable, charged fragment is the protonated nucleobase itself. This consistent fragmentation pathway provides a highly specific transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, which is the key to achieving high selectivity and sensitivity in complex biological samples.[3]

fragmentation_pathway parent Protonated Analog [M+H]⁺ sugar Neutral Loss (Arabinose Sugar) parent->sugar base Product Ion [Nucleobase+H]⁺ parent->base CID Fragmentation (N-Glycosidic Bond Cleavage)

Caption: Characteristic fragmentation pathway of arabinose-nucleoside analogs in MS/MS.

The Integrated Analytical Workflow

A successful bioanalytical method is a self-validating system where each step is optimized to ensure accuracy and reproducibility. The workflow below outlines the critical stages from sample receipt to final data generation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) ISTD Add Internal Standard Sample->ISTD Extract Extraction (PPT or SPE) ISTD->Extract Dry Evaporate & Reconstitute Extract->Dry LC LC Separation Dry->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Reporting Quant->Report

Caption: Integrated workflow for the quantitative analysis of arabinose-nucleoside analogs.

Detailed Application Protocols

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to remove matrix components (proteins, phospholipids, salts) that interfere with analysis while efficiently recovering the analyte of interest.

Protocol 1: Protein Precipitation (PPT) - Rapid and Effective

This method is ideal for high-throughput screening and when sample volumes are small. It works by denaturing proteins with an organic solvent, causing them to precipitate out of solution.

  • Rationale: Acetonitrile is an effective precipitating agent and is compatible with reversed-phase chromatography mobile phases. The inclusion of a stable isotope-labeled internal standard (SIL-IS) at the very first step is critical to correct for variability in extraction recovery and matrix effects.[4]

  • Step-by-Step Protocol:

    • Thaw plasma/serum samples on ice. Vortex to ensure homogeneity.

    • Aliquot 50 µL of sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of working internal standard solution (e.g., ¹³C,¹⁵N-labeled Ara-C in 50% methanol).

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 60 seconds to ensure complete protein precipitation.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Water/2% Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

    • Centrifuge one final time to pellet any insoluble debris and transfer to an autosampler vial for injection.

Protocol 2: Solid-Phase Extraction (SPE) - For Highest Purity

SPE provides a more thorough cleanup than PPT, removing a wider range of interferences and potentially concentrating the analyte. A mixed-mode or cation-exchange sorbent is often effective for polar, basic compounds like nucleoside analogs.[5]

  • Rationale: SPE separates the analyte from matrix components based on differences in their physical and chemical properties. The conditioning step wets the sorbent, the loading step retains the analyte, the wash step removes interferences, and the elution step recovers the purified analyte.[6]

  • Step-by-Step Protocol (using a Cation-Exchange Cartridge):

    • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to go dry.

    • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Add internal standard.

    • Load: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. This removes neutral and acidic interferences.

    • Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 8-10).

Liquid Chromatography: Achieving Selective Separation

The primary goal of the LC separation is to resolve the analytes from endogenous matrix components that could cause ion suppression or are isobaric (have the same mass). For cytarabine, separation from endogenous cytidine is a key challenge.[5]

  • Rationale: A reversed-phase C18 column provides excellent retention for moderately polar compounds. The use of formic acid in the mobile phase aids in protonation of the analytes for positive mode ESI and improves peak shape. A gradient elution allows for efficient separation of analytes and elution of more strongly retained matrix components.

  • Protocol 3: Generic Reversed-Phase LC Method

    • LC System: UHPLC system capable of binary gradient elution.

    • Column: High Strength Silica C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

Time (min)Flow Rate (mL/min)%B
0.00.42
3.00.460
3.10.495
4.00.495
4.10.42
5.00.42
Table 1: Example LC Gradient for Arabinose-Nucleoside Analog Analysis.
Mass Spectrometry: Sensitive and Specific Detection

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and MRM mode.

  • Rationale: MRM provides unparalleled specificity by monitoring a unique precursor-to-product ion transition for each analyte. This "mass filtering" in two stages effectively eliminates chemical noise, resulting in excellent signal-to-noise ratios and low limits of quantification.[7]

  • Protocol 4: MS/MS Parameter Optimization

    • Infuse a standard solution of the analyte directly into the mass spectrometer.

    • In Q1 scan mode, identify the m/z of the protonated precursor ion [M+H]⁺.

    • Perform a product ion scan on the selected precursor to identify the most intense and stable fragment ions. The [Nucleobase+H]⁺ ion is typically the ideal choice.

    • Optimize the collision energy (CE) and fragmentor/cone voltage for the selected MRM transition to achieve maximum product ion intensity.

    • Repeat for the internal standard.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
Vidarabine (Ara-A) 268.1136.110010015
Cytarabine (Ara-C) 244.1112.11008012
Ara-C ¹³C₉,¹⁵N₂ (IS) 255.1117.11008012
Table 2: Optimized MRM Parameters for Key Arabinose-Nucleoside Analogs.[2][3][8] Note: Voltages are instrument-dependent and require empirical optimization.

Data Analysis, Quantification, and Troubleshooting

Quantification: Analyte concentration is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio (analyte peak area / internal standard peak area) against the known concentration of prepared calibration standards. A linear regression with 1/x² weighting is typically applied.

Troubleshooting:

IssuePotential Cause(s)Recommended Solution(s)
Low Sensitivity / No Peak Poor extraction recovery; Ion suppression; Incorrect MS parameters.Optimize extraction protocol; Use SPE for cleaner extract; Re-optimize MRM transition and voltages; Check mobile phase pH.
Poor Peak Shape (Tailing) Secondary interactions with column; Column degradation.Ensure mobile phase pH is appropriate for analyte pKa; Use a new column; Add a small amount of modifier like TFA (use with caution for MS).
High Variability (CV%) Inconsistent sample preparation; No internal standard used.Ensure precise pipetting; Always use a stable isotope-labeled internal standard added at the start of the workflow.
Carryover Analyte adsorption in LC system.Optimize autosampler wash solution (use strong organic solvent); Inject blank samples between high-concentration samples.
Table 3: Common Troubleshooting Scenarios.

Conclusion

The LC-MS/MS methodologies detailed in this application note provide a robust and reliable framework for the quantitative analysis of arabinose-nucleoside analogs in biological matrices. By understanding the core principles of ionization and fragmentation and implementing systematic protocols for sample preparation, chromatography, and mass spectrometry, researchers can generate high-quality, defensible data essential for advancing drug development and clinical research. The combination of a rapid protein precipitation or a high-purity SPE workflow with a selective reversed-phase UHPLC method and highly specific MRM detection offers the performance required to meet the challenges of modern bioanalysis.

References

  • Pozo, Ó. J., Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Pharmaceuticals, 13(6), 126. [Link]

  • Tournier, I., et al. (2017). Determination and quantification of intracellular fludarabine triphosphate, cladribine triphosphate and clofarabine triphosphate by LC-MS/MS in human cancer cells. Journal of Chromatography B, 1052, 59-67. [Link]

  • Pinto, G. D. C., et al. (2001). Analysis of various nucleosides in plasma using solid phase extraction and high-performance liquid chromatography with UV detection. Journal of Chromatography B: Biomedical Sciences and Applications, 755(1-2), 25-33. [Link]

  • Kern, E. R. (2003). 5′-O-D-VALYL ara A, A POTENTIAL PRODRUG FOR IMPROVING ORAL BIOAVAILABILITY OF THE ANTIVIRAL AGENT VIDARABINE. Antiviral Chemistry and Chemotherapy, 14(3), 145-153. [Link]

  • Daniş, İ., Gölcü, A., & Özer Ünal, D. (2023). Cytarabine determination from urine for Toxicokinetic and Excretion studies by High- Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of the Turkish Chemical Society Section A: Chemistry, 10(2), 513-520. [Link]

  • Xue, Y. J., et al. (2014). Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS. Journal of Chromatography B, 960, 222-228. [Link]

  • Rood, J. J. M., et al. (2015). HPLC-MS/MS method for the determination of cytarabine in human plasma. Bioanalysis, 7(12), 1545-1555. [Link]

  • ResearchGate. (n.d.). List of MRM transitions. m/z (amu). [Link]

  • Daniş, İ., Gölcü, A., & Özer Ünal, D. (2023). Cytarabine determination from urine for Toxicokinetic and Excretion studies by High- Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? [Link]

  • Shinde, V. R., et al. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. [Link]

  • National Center for Biotechnology Information. (2021). Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. ACS Medicinal Chemistry Letters, 12(9), 1364-1376. [Link]

  • ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transition list. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Carlomagno, F., et al. (2019). An 1H NMR study of the cytarabine degradation in clinical conditions to avoid drug waste, decrease therapy costs and improve patient compliance in acute leukemia. PLoS ONE, 14(12), e0225339. [Link]

  • Eurofins. (n.d.). Determination of Cytarabine (Cytosar-U®) and its metabolite Ara-U in Human and Dog Plasma and urine by LC/MS/MS. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

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The Metabolic Probe: Unraveling Cellular Pathways with Uracil Arabinose-5'-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Metabolic Interrogation

In the intricate and dynamic world of cellular metabolism, the ability to trace and quantify the flow of molecules through various pathways is paramount to understanding both normal physiology and disease states. Uracil arabinose-5'-phosphate (Ura-Ara-5'-P), a synthetic nucleotide analog, emerges as a potent tool for researchers, scientists, and drug development professionals. This molecule, combining the pyrimidine base uracil with an arabinose sugar phosphorylated at the 5' position, offers unique properties for probing specific metabolic activities. Its structural similarity to endogenous nucleotides allows it to be recognized by certain cellular enzymes, while its distinct arabinose moiety provides a basis for selective tracking and quantification. This guide provides an in-depth exploration of the applications of Ura-Ara-5'-P in metabolic studies, complete with detailed protocols and the scientific rationale behind them.

Section 1: Core Principles and Applications

Ura-Ara-5'-P's utility in metabolic research stems from its ability to act as a metabolic probe in several key areas:

  • Metabolic Labeling of Nascent RNA: As an analog of uridine monophosphate (UMP), Ura-Ara-5'-P can be utilized by cells, albeit often with lower efficiency than the natural substrate, and incorporated into RNA. When isotopically labeled (e.g., with ¹³C or ¹⁵N in the uracil ring), it enables the tracking and quantification of newly synthesized RNA, providing insights into transcription rates and RNA stability.[1][2]

  • Probing Nucleotide Salvage Pathways: The conversion of uracil and its derivatives back into nucleotides is a critical cellular process. Ura-Ara-5'-P can be used to study the enzymes and kinetics of these salvage pathways, offering a window into how cells recycle nucleobases, which is particularly relevant in cancer metabolism and antiviral drug development.

  • Enzyme Inhibition and Mechanistic Studies: The arabinose sugar can act as an inhibitor for enzymes that typically process ribose or deoxyribose-containing nucleotides. This makes Ura-Ara-5'-P a valuable tool for studying the active sites and mechanisms of enzymes involved in nucleotide and nucleic acid metabolism.[3][4] Specifically, it can be used to investigate isomerases and synthases in pathways like lipopolysaccharide (LPS) biosynthesis in bacteria.

Data Presentation: Comparative Properties
PropertyUridine Monophosphate (UMP)This compound (Ura-Ara-5'-P)Relevance in Metabolic Studies
Sugar Moiety RiboseArabinoseThe arabinose sugar is a key differentiating feature, leading to altered recognition by enzymes and potential inhibitory effects.
Base UracilUracilShared base allows for recognition by enzymes in uracil metabolism and incorporation into RNA.[5]
Phosphorylation 5'-Monophosphate5'-MonophosphateEnables the molecule to be a substrate for kinases and polymerases in the cell.
Metabolic Fate Incorporation into RNA, conversion to other pyrimidines.Potential for limited incorporation into RNA, inhibition of specific enzymes.Allows for the study of specific metabolic branch points and enzyme kinetics.

Section 2: Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA using Isotopically Labeled Ura-Ara-5'-P

This protocol details the use of ¹³C-labeled Ura-Ara-5'-P to quantify new RNA synthesis.

Rationale: By introducing a labeled precursor, researchers can distinguish newly transcribed RNA from the pre-existing RNA pool. The rate of incorporation provides a direct measure of transcriptional activity.[6]

Workflow Diagram:

MetabolicLabeling cluster_cell_culture Cell Culture & Labeling cluster_extraction RNA Extraction & Analysis A 1. Seed cells and grow to desired confluency B 2. Introduce Isotopically Labeled Ura-Ara-5'-P into media A->B C 3. Incubate for a defined period (pulse) B->C D 4. Harvest cells and lyse C->D End of pulse E 5. Isolate total RNA D->E F 6. Analyze by LC-MS/MS E->F G 7. Quantify labeled vs. unlabeled uracil F->G

Caption: Workflow for nascent RNA metabolic labeling.

Step-by-Step Methodology:

  • Cell Culture: Plate the cells of interest at an appropriate density and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of isotopically labeled Ura-Ara-5'-P (e.g., [¹³C₅]-Ura-Ara-5'-P). The optimal concentration should be determined empirically but can range from 10 to 200 µM.

  • Metabolic Labeling (Pulse): Remove the existing medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a specific period (the "pulse"), which can range from 30 minutes to several hours depending on the desired temporal resolution.

  • Cell Harvest and Lysis: After the pulse, aspirate the labeling medium and wash the cells with ice-cold PBS. Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Proceed with total RNA isolation according to the manufacturer's protocol for the chosen lysis reagent. Ensure the final RNA pellet is washed thoroughly to remove any unincorporated labeled nucleotides.

  • RNA Hydrolysis and Nucleoside Preparation: Resuspend the purified RNA in nuclease-free water. To analyze the nucleoside composition, the RNA must be hydrolyzed to its constituent nucleosides. This can be achieved enzymatically using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).

  • LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a method that can separate and detect both unlabeled and labeled uracil-containing nucleosides.

  • Data Analysis: Quantify the peak areas for both the labeled and unlabeled forms of the uracil nucleoside. The ratio of labeled to unlabeled nucleoside reflects the proportion of newly synthesized RNA during the pulse period.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of Ura-Ara-5'-P on a specific enzyme, for example, D-arabinose 5-phosphate isomerase (KdsD).[3]

Rationale: By measuring the enzyme's activity in the presence of varying concentrations of Ura-Ara-5'-P, one can determine its inhibitory constant (Ki), providing insight into its mechanism of action and potential as a drug lead.

Experimental Workflow:

EnzymeInhibition A 1. Purify target enzyme (e.g., KdsD) B 2. Prepare reaction mixtures: - Substrate (A5P) - Enzyme - Buffer - Varying [Ura-Ara-5'-P] A->B C 3. Initiate reaction and monitor product formation over time B->C D 4. Determine initial reaction velocities C->D E 5. Plot data (e.g., Lineweaver-Burk) to determine Ki D->E

Caption: Workflow for in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Obtain or purify the target enzyme (e.g., recombinant D-arabinose 5-phosphate isomerase). Prepare a stock solution of the enzyme's substrate, D-arabinose-5-phosphate (A5P).

  • Inhibitor Preparation: Prepare a series of dilutions of Ura-Ara-5'-P in the appropriate assay buffer.

  • Reaction Setup: In a microplate or spectrophotometer cuvette, set up the reaction mixtures. Each reaction should contain:

    • Assay buffer (e.g., Tris-HCl with MgCl₂)

    • A fixed concentration of the substrate (A5P), typically at or near its Km value.

    • Varying concentrations of the inhibitor, Ura-Ara-5'-P.

    • A control reaction with no inhibitor.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the enzyme to each well/cuvette. Monitor the reaction progress by measuring the change in absorbance or fluorescence of a product or a coupled reaction product over time. For KdsD, a coupled enzyme assay can be used where the product, D-ribulose-5-phosphate, is converted by another enzyme that results in a measurable change (e.g., oxidation of NADH).

  • Calculation of Initial Velocities: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

  • Data Analysis and Ki Determination: Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (a Lineweaver-Burk plot) or use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) and determine the inhibitory constant (Ki).

Expected Quantitative Data:

[Ura-Ara-5'-P] (µM)Initial Velocity (V₀) (µmol/min)
0 (Control)Value
1Value
5Value
10Value
25Value
50Value

Section 3: Probing Metabolic Flux

While direct metabolic flux analysis (MFA) using Ura-Ara-5'-P as a tracer is not yet a standard application, its use in conjunction with other labeled substrates can provide valuable insights.[7][8]

Conceptual Framework:

By introducing ¹³C-glucose and unlabeled Ura-Ara-5'-P, researchers can observe how the presence of the analog perturbs the flux through the pentose phosphate pathway and nucleotide synthesis pathways. Changes in the labeling patterns of downstream metabolites can reveal regulatory nodes and alternative pathway usage.[9]

Logical Relationship Diagram:

MetabolicFlux cluster_pathways Cellular Metabolic Pathways Glucose ¹³C-Glucose PPP Pentose Phosphate Pathway Glucose->PPP Nucleotide_Syn De Novo Nucleotide Synthesis PPP->Nucleotide_Syn RNA RNA Nucleotide_Syn->RNA UraAraP Ura-Ara-5'-P (unlabeled) UraAraP->Nucleotide_Syn Inhibition UraAraP->RNA Perturbation

Caption: Perturbation of metabolic flux by Ura-Ara-5'-P.

Conclusion: A Versatile Tool with Expanding Horizons

This compound represents a sophisticated tool for the detailed investigation of cellular metabolism. Its applications in metabolic labeling, enzyme inhibition studies, and as a perturbing agent in metabolic flux analysis provide researchers with a multi-faceted approach to dissecting complex biological pathways. The protocols outlined in this guide serve as a starting point for harnessing the potential of this unique nucleotide analog. As analytical techniques continue to advance, the applications of Ura-Ara-5'-P and similar probes are poised to expand, further illuminating the intricate metabolic networks that underpin life.

References

  • Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - NIH. (2024-11-13).
  • Arabinose 5-phosphate isomerase as a target for antibacterial design: studies with substrate analogues and inhibitors - PubMed. (2014-04-15). Available from: [Link]

  • A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed. (2024-06-27). Available from: [Link]

  • Uracil arabinotide | C9H13N2O9P | CID 18817 - PubChem - NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of Arabinose 5-phosphate Mimics Modified at Position Five - PubMed. (2014-05-07). Available from: [Link]

  • Metabolism of l-arabinose in plants - PMC - NIH. Available from: [Link]

  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PubMed Central. (2022-09-07). Available from: [Link]

  • Pathway for metabolism of l-arabinose in bacteria. Designations and... - ResearchGate. Available from: [Link]

  • Photo-controlled cell-specific metabolic labeling of RNA - eScholarship.org. (2017-06-21). Available from: [Link]

  • Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis. (2024-02-19). Available from: [Link]

  • Uracil: Structure, Synthesis and Uses - Allen. Available from: [Link]

  • Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - NIH. Available from: [Link]

  • Metabolism of L-arabinose in plants - PubMed. (2016-09). Available from: [Link]

  • Competitive inhibitors of Mycobacterium tuberculosis ribose-5-phosphate isomerase B reveal new information about the reaction mechanism - PubMed. Available from: [Link]

  • Labeling patterns in uracil and intermediate metabolites starting from... - ResearchGate. Available from: [Link]

  • Metabolic Flux Analysis: Methods and Protocols | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]

  • Effect of uracil arabinoside on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed. (1985-01). Available from: [Link]

  • Schematic representation of l-arabinose metabolism and pattern of... - ResearchGate. Available from: [Link]

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Troubleshooting & Optimization

How to resolve co-eluting peaks of uracil and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Valued Researcher.

As a Senior Application Scientist, I understand the intricate challenges you face in the lab. The separation of uracil and its structurally similar derivatives is a common yet significant hurdle in many chromatographic analyses, from metabolic studies to drug development. These compounds are highly polar and hydrophilic, often leading to poor retention on traditional reversed-phase columns and, most frustratingly, co-eluting peaks that compromise data integrity.[1][2]

This guide is designed to be your direct line to expert troubleshooting. We will move beyond simple procedural lists to explore the fundamental principles of chromatography—selectivity, retention, and efficiency—and apply them to solve your specific separation challenges.[3] Think of this as a collaborative session with a seasoned chromatographer, designed to empower you with the knowledge to not only fix your current issue but also to develop more robust methods in the future.

Frequently Asked Questions (FAQs)
Q1: Why do my uracil and 5-fluorouracil (5-FU) peaks always seem to merge?

A1: This is a classic challenge rooted in the very nature of these molecules. Uracil and its derivatives, like 5-FU, are highly polar and structurally almost identical. In traditional reversed-phase (RP) chromatography (e.g., using a C18 column), retention is driven by hydrophobic interactions. Since these compounds are hydrophilic, they have very little affinity for the nonpolar stationary phase and are often used as void volume markers.[2][4] This low retention (a low capacity factor, k) means they spend minimal time interacting with the column, giving them very little opportunity to separate from each other. The result is co-elution or, at best, very poor resolution.[5]

Q2: My peaks are co-eluting. What is the very first parameter I should adjust?

A2: The most impactful and easily adjustable parameter is the mobile phase composition . Before considering a new column, systematically optimizing your mobile phase can often resolve the issue. The goal is to alter the selectivity (α), which is the factor that describes the separation between two analyte peaks.[6][7]

Here’s the thought process:

  • Adjust the pH: The ionization state of uracil derivatives can be manipulated with pH.[8][9] A change in ionization state alters a molecule's polarity and its interaction with the stationary phase. Experiment with adding a small amount of acid (e.g., 0.1% formic acid) or a buffer to control the pH.[3][10] This is often the single most effective way to change selectivity in reversed-phase HPLC for ionizable compounds.[11]

  • Change the Organic Modifier: If you are using acetonitrile (ACN), try substituting it with methanol (MeOH), or vice versa.[3] ACN and MeOH have different solvent properties and can induce different interactions between your analytes and the stationary phase, thereby altering the elution order and improving separation.

  • Optimize the Gradient: If you are running a gradient, try making it shallower (i.e., decrease the rate of change in organic solvent concentration).[3] A slower, more focused gradient gives the analytes more time to interact with the stationary phase in the critical elution window, often significantly improving the resolution of closely eluting peaks.[3]

Q3: I've tried optimizing the mobile phase, but I still have no separation. When is it time to change my HPLC column?

A3: If extensive mobile phase optimization fails, it's a strong indication that your stationary phase does not provide the necessary selectivity for your analytes.[5][6] At this point, changing the column is the most logical and powerful next step.

Your primary issue is likely the lack of retention on a standard C18 column. Therefore, you should explore alternative column chemistries designed for polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for highly polar compounds like uracil.[12][13][14] HILIC columns use a polar stationary phase (e.g., bare silica, or phases bonded with amide, cyano, or diol groups) with a mobile phase high in organic solvent (typically >80% ACN) and a small amount of aqueous buffer.[4][14][15][16] This creates a water-rich layer on the surface of the stationary phase into which your polar analytes can partition, leading to excellent retention and separation.

  • Mixed-Mode Chromatography: These columns offer multiple retention mechanisms on a single stationary phase, such as a combination of reversed-phase and ion-exchange properties.[1] This dual mechanism can provide unique selectivity and is highly effective for separating compounds with similar polarities but different charge states.

  • "Aqueous" C18 Columns: Some vendors offer C18 columns that are specially designed with polar-embedded or polar-endcapped groups to be stable in 100% aqueous mobile phases. These can provide better retention for polar analytes than traditional C18 phases.

Q4: How does adjusting the column temperature help with co-elution?

A4: Temperature is a subtle but useful tool for fine-tuning your separation. Its primary effects are on solvent viscosity and reaction kinetics.

  • Increased Temperature: Generally leads to lower mobile phase viscosity, allowing for faster flow rates or lower backpressure. It can also decrease analyte retention times. Sometimes, this can alter selectivity and improve peak shape.

  • Decreased Temperature: Increases solvent viscosity and typically increases analyte retention.[17] This longer interaction time with the stationary phase can sometimes be the key to resolving two very similar compounds.

It is crucial to change temperature systematically (e.g., in 5 °C increments) to observe its effect. However, be aware that excessive temperature can degrade both your analytes and the column's stationary phase.[17]

Systematic Troubleshooting Guide

When faced with co-eluting peaks, a logical, step-by-step approach is essential to resolving the issue efficiently. This workflow starts with the simplest and quickest adjustments and progresses to more involved method development changes.

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed check_k check_k start->check_k mp_adjust Mobile Phase Optimization Adjust pH (most powerful) Change Organic Modifier (ACN vs. MeOH) Optimize Gradient Slope check_k:f1->mp_adjust:f0 No efficiency Increase Efficiency (N) Use Core-Shell or Sub-2µm Column Optimize Flow Rate check_k:f0->efficiency:f0 Yes, but resolution is poor column_change Change Selectivity (α) Switch Column Chemistry HILIC (Recommended) Mixed-Mode Polar-Embedded RP mp_adjust->column_change Still No Resolution resolved Resolution Achieved mp_adjust->resolved Success efficiency->mp_adjust Still No Resolution efficiency->resolved Success advanced Advanced Techniques 2D-LC Advanced Peak Deconvolution (PDA) column_change->advanced Still No Resolution column_change->resolved Success advanced->resolved Success

Caption: A logical workflow for troubleshooting co-eluting peaks.

Data & Parameter Comparison

The choice of chromatographic mode is the most critical decision for separating uracil and its derivatives. The following table summarizes the primary approaches.

Chromatographic ModeStationary Phase ExamplesMobile PhaseProsCons
Reversed-Phase (RP) C18, C8, Phenyl-HexylHigh Aqueous (e.g., >95% water)Ubiquitous technology, familiar to most labs.Very poor retention for uracil; often results in co-elution at the void volume.[1]
Hydrophilic Interaction (HILIC) Bare Silica, Amide, Diol, CyanoHigh Organic (e.g., >80% ACN) + Aqueous BufferExcellent retention for polar analytes; orthogonal selectivity to RP; MS-friendly mobile phases.[12][13]Can require longer equilibration times; sensitive to water content in the sample and mobile phase.[12]
Mixed-Mode RP/Cation-Exchange, RP/Anion-ExchangeVaries; often ACN/Water with bufferMultiple retention mechanisms provide unique selectivity; can retain compounds that are unretained in other modes.[1]Method development can be more complex due to multiple interacting parameters.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Co-eluting Peaks

This protocol provides a structured approach to altering mobile phase selectivity. Perform each step sequentially and assess the impact on resolution before proceeding.

Objective: To resolve two co-eluting polar analytes (e.g., Uracil and 5-FU) using a standard C18 column, before deciding to switch columns.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% to 50% B in 10 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 260 nm

Methodology:

  • Step 1: pH Adjustment (Acidic)

    • Modify Mobile Phase A to be 0.1% Formic Acid in Water.

    • Re-run the initial gradient.

    • Causality: Adding acid suppresses the ionization of any acidic functional groups, making the analytes less polar and potentially increasing their retention and altering their relative interaction with the C18 phase.[3][10]

  • Step 2: pH Adjustment (Buffered)

    • If acidic conditions do not provide resolution, switch to a buffered system.

    • Modify Mobile Phase A to be 10 mM Ammonium Acetate, pH 5.0.

    • Re-run the initial gradient.

    • Causality: A buffer provides stable pH control, leading to more reproducible retention times and potentially unique selectivity compared to an unbuffered or simply acidified mobile phase.[1][18]

  • Step 3: Change Organic Modifier

    • Revert Mobile Phase A to 0.1% Formic Acid in Water for simplicity.

    • Change Mobile Phase B to Methanol (MeOH).

    • Re-run the initial gradient.

    • Causality: Methanol is a protic solvent, unlike aprotic acetonitrile. It can engage in different hydrogen bonding interactions with the analytes, which can significantly alter selectivity and even reverse the elution order.[3]

  • Step 4: Gradient Shape Optimization

    • Identify the approximate %B where your compounds elute from the previous runs.

    • Design a shallower gradient around that point. For example, if they elute around 15% B:

      • Hold at 5% B for 1 min.

      • Ramp from 5% to 25% B in 15 minutes.

      • Include a final wash step.

    • Causality: A shallower gradient increases the separation window for closely eluting peaks, allowing for more interaction time with the stationary phase and improving the chances of achieving baseline resolution.[3]

Protocol 2: HILIC Method Development for Uracil and Derivatives

This protocol outlines a starting point for developing a robust HILIC method.

Objective: To achieve baseline separation of a mixture of polar uracil derivatives.

Initial Conditions:

  • Column: HILIC (Amide or Bare Silica phase recommended), 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 90:10 ACN/Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 50:50 ACN/Water with 10 mM Ammonium Acetate

  • Gradient: 0% to 50% B in 10 minutes (Note: In HILIC, increasing %B means increasing water content, which decreases retention).

  • Flow Rate: 0.4 mL/min

  • Temperature: 40 °C

  • Detection: UV at 260 nm or MS

Methodology:

  • Column Equilibration (CRITICAL):

    • Equilibrate the column with the initial mobile phase composition for at least 20-30 column volumes. For the conditions above, this would be ~15-20 minutes.

    • Causality: The aqueous layer on the polar stationary phase takes time to form. Inadequate equilibration is the most common cause of drifting retention times and poor reproducibility in HILIC.[12]

  • Scouting Gradient:

    • Run the initial broad gradient (0-50% B) to determine the elution profile of your analytes.

    • Causality: This initial run establishes the retention window and informs how to optimize the gradient. In HILIC, more polar compounds are retained longer.

  • Gradient Optimization:

    • Based on the scouting run, narrow and flatten the gradient around the region where your analytes elute.

    • If peaks are too retained, increase the starting percentage of water (increase initial %B).

    • If peaks are not retained enough, decrease the starting percentage of water (decrease initial %B).

  • Buffer Concentration Adjustment:

    • If peak shape is poor or resolution is still inadequate, try adjusting the buffer concentration (e.g., from 5 mM to 20 mM).

    • Causality: Buffer salts can influence the thickness of the aqueous layer and mask secondary ionic interactions with the stationary phase, improving peak shape and altering selectivity.[19]

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Dolan, J. W., & L. R. Snyder. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • El-Behairy, M. F., et al. (2017). A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and dihydrouracil in human plasma by reversed-phase HPLC. PubMed. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Mobile Phase Buffers in Liquid Chromatography (LC): Effect of Buffer Preparation Method on Retention Repeatability. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Büchel, F. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Heinisch, S., & Rocca, J. L. (2004). Effect of Mobile Phase Composition, pH and Buffer Type on the Retention of Ionizable Compounds in Reversed-Phase Liquid Chromatography: Application to Method Development. PubMed. Retrieved from [Link]

  • Nawrat, A., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Hydrophilic Interaction Chromatography. LCGC International. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1). How Does pH Affect Chromatography? YouTube. Retrieved from [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Popa, G., et al. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Retrieved from [Link]

  • Harshitha, S., et al. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Procedures for Nucleotide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Protocol – A Framework for Robust Nucleotide Quantification

In the realm of therapeutic development and quality control, the quantification of nucleotides—be they single molecules, oligonucleotides, or components of larger nucleic acid-based drugs—is foundational. The reliability of this quantification is not merely a matter of procedural adherence; it is the bedrock upon which product safety, efficacy, and regulatory approval are built. The objective of validating an analytical procedure is to provide documented evidence that the method is "fit for its intended purpose".[1][2][3][4] This guide eschews a simple checklist approach. Instead, it offers a comparative framework grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the pivotal Q2(R1) and the recently updated Q2(R2) documents, to empower you, the scientist, to design and execute a validation that is not only compliant but scientifically sound.[1][4][5][6]

We will dissect the core validation parameters, providing not just the 'how' but the critical 'why' behind each experimental choice. This guide compares three workhorse analytical technologies—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE)—to help you select and validate the optimal method for your specific nucleotide analyte.

The Analytical Toolbox: Selecting the Right Instrument for the Job

The choice of analytical technology is the first critical decision point. Nucleotides and oligonucleotides present unique challenges due to their charge, polarity, and potential for secondary structures.[7] A method suitable for a small molecule may not be appropriate for a 25-mer antisense oligonucleotide.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a robust, versatile, and widely accessible technique for purity and concentration determination.[8][9] Ion-pair reversed-phase (IP-RP) HPLC is a common modality.

  • Mass Spectrometry (MS): Typically interfaced with liquid chromatography (LC-MS), this technique offers unparalleled specificity and sensitivity.[10] It is the gold standard for identifying impurities and degradation products by providing exact mass information.[11][12]

  • Capillary Gel Electrophoresis (CGE): CGE excels at high-resolution, size-based separation of oligonucleotides.[13][14] It is frequently employed to assess the purity of synthetic oligonucleotides and to resolve full-length products from shorter "failure" sequences.[13][15]

The following sections will compare these techniques across the essential validation characteristics.

The Validation Workflow: An Interconnected Process

The validation of an analytical method is not a series of disconnected experiments but a logical, tiered process. The successful establishment of one parameter often forms the foundation for the next. For instance, the linearity study defines the working range over which accuracy and precision must then be proven.

ValidationWorkflow MethodDev Method Development & Optimization Specificity Specificity (Forced Degradation) MethodDev->Specificity Establishes selectivity Linearity Linearity Specificity->Linearity Ensures pure analyte signal Range_Node Range Linearity->Range_Node Defines working limits LOQ Limit of Quantitation (LOQ) Linearity->LOQ Derives from low end Accuracy Accuracy Range_Node->Accuracy Tests across the range Precision Precision (Repeatability & Intermediate) Range_Node->Precision Tests across the range Robustness Robustness Accuracy->Robustness Tests method resilience Precision->Robustness Tests method resilience LOD Limit of Detection (LOD) LOQ->LOD Typically inferred ValidationComplete Validated Method Robustness->ValidationComplete

Caption: Logical flow of an analytical method validation process.

Specificity: Proving You're Measuring the Right Thing

Objective: Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[16][17] For a stability-indicating method, this is the most critical parameter. It ensures that a decrease in the main analyte concentration due to degradation is observed as such, and not masked by a co-eluting degradant.

Causality Behind the Protocol (Forced Degradation): We perform forced degradation (or stress testing) to intentionally create the very interferences we need to prove our method can handle.[18] By subjecting the nucleotide to harsh conditions (acid, base, oxidation, heat, light), we accelerate its decomposition, generating a sample rich in potential degradation products.[19][20] The goal is not to destroy the molecule completely but to achieve a target degradation of 5-20%.[20] This provides enough of the parent and degradant peaks to assess analytical resolution.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of the nucleotide analyte in a suitable solvent (e.g., water or a mild buffer).

  • Establish Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the analyte solution. Incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the analyte solution. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the analyte solution. Store at room temperature for a specified time.

    • Thermal Degradation: Incubate the solid drug substance and a solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid and solution forms to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample.

  • Peak Purity Analysis (for HPLC-UV): Use a photodiode array (PDA) detector to assess peak purity. The analysis software should indicate no significant spectral differences across the main analyte peak in the stressed samples.

  • Mass Identification (for LC-MS): In LC-MS, specificity is demonstrated by resolving the analyte from degradants by both retention time and their unique mass-to-charge ratios (m/z).

Comparative Performance & Acceptance Criteria
ParameterHPLC-UVLC-MSCGE
Primary Mechanism Chromatographic separation & UV absorbanceChromatographic separation & mass-to-charge ratio (m/z)Electrophoretic mobility in a sieving matrix (size-based)
Acceptance Criteria Analyte peak is resolved from all degradation/impurity peaks (Resolution > 2). Peak purity index is met.Analyte peak is resolved by retention time and m/z. No interfering peaks in the specific mass channel.Analyte peak is resolved from other species (e.g., n-1, n+1).
Key Advantage Widely available, robust. Peak purity analysis with PDA is informative.Highest degree of specificity. Can identify unknown degradants.Excellent resolution for length-related impurities (e.g., failure sequences).[21]

Linearity & Range: Establishing a Proportional Response

Objective: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[16][22] The Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[17]

Causality Behind the Protocol: A minimum of five concentration levels are required to statistically validate the linear relationship, as opposed to simply assuming it based on two or three points.[2] This ensures the relationship holds true across the entire intended working range of the assay. The range itself is dictated by the method's application; for an assay of a drug substance, this is typically 80% to 120% of the target concentration.[2]

Experimental Protocol: Linearity Study
  • Prepare Standards: From a certified reference standard stock solution, prepare a minimum of five concentrations spanning the expected range (e.g., for a 100 µg/mL target, prepare standards at 80, 90, 100, 110, and 120 µg/mL).

  • Analysis: Analyze each concentration level in triplicate.

  • Data Evaluation: Plot the average instrument response (e.g., peak area) versus the analyte concentration.

  • Statistical Analysis: Perform a linear regression analysis on the data.

Comparative Performance & Acceptance Criteria
ParameterHPLC-UVLC-MSCGE
Typical Range 0.1 - 1000 µg/mL0.001 - 100 µg/mL (analyte dependent)1 - 200 µg/mL
Acceptance Criteria Correlation Coefficient (r²): ≥ 0.999.[23] Y-intercept: Should be close to zero. Residuals Plot: Points should be randomly scattered around the x-axis.Correlation Coefficient (r²): ≥ 0.995. Y-intercept: Close to zero. Residuals Plot: Random scatter.Correlation Coefficient (r²): ≥ 0.995. Y-intercept: Close to zero. Residuals Plot: Random scatter.
Key Advantage Excellent linearity over a wide dynamic range.Superior sensitivity allows for a much lower range, crucial for metabolite or low-dose studies.Good linearity, often used for purity assessment rather than absolute quantification.

Accuracy & Precision: Hitting the Target, Consistently

Objective: Accuracy is the closeness of the test results to the true value.[16][17] Precision is the degree of scatter between a series of measurements from the same sample.[16][17] Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same lab, but with different analysts, on different days, or with different equipment.

Causality Behind the Protocol: We test accuracy and precision across the defined range (low, medium, and high concentrations) because a method may be accurate at the target concentration but less so at the extremes.[5] Using a certified reference material or a well-characterized in-house standard for accuracy ensures we are comparing our results to a "true" value.[5] Intermediate precision is a critical test of the method's transferability and reliability in a real-world lab environment.

Experimental Protocol: Accuracy & Precision
  • Prepare QC Samples: Prepare samples at a minimum of three concentration levels (low, medium, high) across the validated range (e.g., 80%, 100%, and 120% of the target concentration). These should be prepared from a separate stock solution than the one used for the calibration curve.

  • Repeatability (Day 1, Analyst 1): Analyze six replicate preparations at the 100% concentration level. Analyze three replicate preparations at the low and high concentration levels.

  • Intermediate Precision (Day 2, Analyst 2): Repeat the analysis from step 2.

  • Data Evaluation:

    • Accuracy: Calculate the percent recovery for each sample against the known concentration. (Mean Measured Conc. / Theoretical Conc.) * 100.

    • Precision: Calculate the relative standard deviation (%RSD) for the replicate analyses at each level and for each condition.

Comparative Performance & Acceptance Criteria
ParameterHPLC-UVLC-MSCGE
Acceptance Criteria Accuracy: 98.0% - 102.0% recovery.[12] Precision (%RSD): ≤ 2.0%.[24]Accuracy: 85.0% - 115.0% recovery (wider for bioanalysis). Precision (%RSD): ≤ 15.0%.Accuracy: 95.0% - 105.0% recovery. Precision (%RSD): ≤ 5.0%.
Key Advantage Highly precise and accurate for purity and assay testing.Excellent for bioanalytical applications where matrix effects can influence recovery.Good precision, especially for relative purity calculations.

Limits of Quantitation (LOQ) & Detection (LOD)

Objective: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified.[16] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

Causality Behind the Protocol: Establishing the LOQ is vital for impurity analysis, where you need to reliably quantify very small amounts of other species. The signal-to-noise (S/N) ratio is a common and practical way to estimate these limits, providing a clear empirical basis for the method's sensitivity. A S/N ratio of 10:1 for LOQ ensures that the signal is sufficiently strong relative to baseline noise to allow for reliable integration and quantification.

Experimental Protocol: LOQ & LOD Determination
  • Estimation by Signal-to-Noise:

    • Prepare a series of dilute solutions of the analyte.

    • Analyze them to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.

  • Confirmation of LOQ:

    • Prepare a minimum of six samples at the estimated LOQ concentration.

    • Analyze the samples and calculate the precision (%RSD) and accuracy (% Recovery). The results must meet predefined acceptance criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).

Comparative Performance & Acceptance Criteria
ParameterHPLC-UVLC-MSCGE
Acceptance Criteria LOD S/N: ~3:1. LOQ S/N: ~10:1 with acceptable precision and accuracy.LOD S/N: ~3:1. LOQ S/N: ~10:1 with acceptable precision and accuracy.LOD S/N: ~3:1. LOQ S/N: ~10:1 with acceptable precision and accuracy.
Key Advantage Suitable for percent-level impurities.Orders of magnitude more sensitive than UV detection; essential for trace-level impurity quantification or bioanalysis.Good sensitivity, often sufficient for quality control of synthetic oligonucleotides.

Robustness: A Method's Resilience to Minor Changes

Objective: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][22] It provides an indication of the method's reliability during normal usage.

Causality Behind the Protocol: No method is executed perfectly every single time. The pH of a mobile phase might be 6.9 instead of 7.0, or the column temperature might be 39°C instead of 40°C. Robustness testing simulates these minor real-world deviations to ensure they don't cause the method to fail. This is a critical exercise for method transfer between labs.

Experimental Protocol: Robustness Study
  • Identify Key Parameters: Identify critical method parameters. For HPLC, this could include:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Different column lots

  • Systematic Variation: Vary one parameter at a time while keeping others constant.

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Evaluate the effect on key system suitability parameters (e.g., retention time, peak asymmetry, resolution) and quantitative results.

Comparative Performance & Acceptance Criteria
ParameterHPLC-UVLC-MSCGE
Common Variables Mobile phase pH & composition, flow rate, temperature.Same as HPLC, plus MS source parameters (e.g., gas flow, temperature).Gel/polymer concentration, voltage, capillary temperature.
Acceptance Criteria System suitability test (SST) criteria are met under all varied conditions. Quantitative results do not change significantly.SST criteria are met. Ionization efficiency and results remain stable.Migration times remain within an acceptable window. Resolution is maintained.
Key Advantage HPLC methods are generally very robust and well-understood.Can be sensitive to mobile phase additives that affect ionization; requires careful evaluation.Can be sensitive to gel/polymer viscosity and capillary temperature.

Conclusion

The validation of an analytical procedure for nucleotide quantification is a rigorous, multi-faceted process that underpins the quality and reliability of pharmaceutical data. It is a mandatory exercise that demonstrates a deep understanding of the analytical method and the analyte itself. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, scientists can build a comprehensive validation package that is scientifically sound and regulatorily compliant.

The choice between HPLC-UV, LC-MS, and CGE should be driven by the specific requirements of the analysis. HPLC-UV provides a robust platform for routine quality control, LC-MS delivers unmatched specificity and sensitivity for impurity identification and bioanalysis, and CGE offers superior resolution for size-based purity assessments of oligonucleotides. A well-designed validation study, supported by a clear understanding of the scientific principles and regulatory expectations, transforms an analytical method from a mere procedure into a validated, trustworthy tool for drug development.

References

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A Researcher's Guide to Isotope Labeling for Tracking Uracil Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology, immunology, and drug development, understanding the dynamics of nucleotide metabolism is paramount. Uracil, a key component of pyrimidine biosynthesis, sits at the nexus of cellular proliferation, signaling, and therapeutic intervention. Tracking its metabolic fate provides a direct window into the activities of the de novo and salvage pathways, which are often dysregulated in disease states.

This guide provides an in-depth comparison of common isotope labeling strategies to elucidate uracil metabolism. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring that your study is not only technically sound but also maximally informative.

The Two Faces of Uracil Synthesis: De Novo vs. Salvage

Cells acquire uracil nucleotides through two primary routes: the de novo pathway and the salvage pathway.

  • De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursors: bicarbonate (from CO₂), the amino acid aspartate, and the amide nitrogen from glutamine.[1] This process is energy-intensive and is a hallmark of rapidly proliferating cells, including many cancer cells.[1]

  • Salvage Pathway: This energy-efficient route recycles pre-existing pyrimidine bases and nucleosides, such as uracil and uridine, recovered from diet or the degradation of DNA and RNA.[1][2][3] Tissues with lower proliferative rates often rely more heavily on this pathway.[1]

The choice between these pathways is highly context-dependent, varying across cell types, developmental stages, and disease states. Isotope tracing allows us to quantify the flux through each, revealing critical aspects of cellular phenotype.

Uracil_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine CPSII CPSII Glutamine->CPSII Amide-N CO2 Bicarbonate (CO₂) CO2->CPSII Aspartate Aspartate ATCase ATCase Aspartate->ATCase Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P Carbamoyl_P->ATCase Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase DHOase Carbamoyl_Asp->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT OPRT Orotate->OPRT OMP OMP OPRT->OMP ODC ODC OMP->ODC UMP Uridine Monophosphate (UMP) ODC->UMP UTP, CTP... UTP, CTP... UMP->UTP, CTP... Uridine Uridine UK Uridine Kinase Uridine->UK Uracil_base Uracil UP Uridine Phosphorylase Uracil_base->UP UK:e->UMP:w UP->Uridine

Figure 1: Overview of De Novo and Salvage Pathways for Uracil Nucleotide Synthesis.

Comparing Isotope Labeling Strategies

The selection of an isotopic tracer is the most critical decision in experimental design. The choice dictates which pathway you interrogate and determines the resulting labeling pattern in downstream metabolites. Mass Spectrometry (MS) is the most common analytical platform due to its high sensitivity, while Nuclear Magnetic Resonance (NMR) offers unique advantages in determining the specific position of isotopic labels.[4]

Strategy Tracer Metabolic Pathway Probed Key Precursor Labeled Expected Uracil/UMP Isotopologue (Mass Shift) Primary Analytical Method Key Insights & Rationale Limitations
Carbon Tracing [U-¹³C]-GlucoseDe Novo SynthesisAspartate (from TCA cycle)M+2, M+3LC-MS/MSGlucose carbons enter the TCA cycle. Oxaloacetate, a precursor to aspartate, becomes labeled. Aspartate contributes 3 carbons to the pyrimidine ring, leading to distinct mass shifts in uracil.[5]Labeling is indirect; requires active glycolysis and TCA cycle. Multiple turns of the TCA cycle can create complex labeling patterns.[5]
Nitrogen Tracing [amide-¹⁵N]-GlutamineDe Novo SynthesisCarbamoyl PhosphateM+1LC-MS/MSGlutamine's amide nitrogen is a direct and early contributor to the pyrimidine ring via carbamoyl phosphate synthetase II (CPSII).[6] This provides a highly specific measure of de novo flux.Does not label the entire ring. Some ¹⁵N scrambling can occur if the glutamine is metabolized to other nitrogen donors.
Nitrogen Tracing [¹⁵N₂]-Uridine or [¹⁵N₂]-UracilSalvage PathwayUridine / UracilM+2LC-MS/MSLabeled uridine/uracil is directly incorporated into the UMP pool via uridine kinase or phosphorylase.[3] This allows for a direct quantification of the salvage pathway's contribution.The tracer must be efficiently transported into the cell. Does not provide information on de novo synthesis.
Pathway Contribution Parallel LabelingDe Novo vs. SalvageGlutamine & UridineM+1 (from Gln), M+2 (from Uridine)LC-MS/MSBy running parallel experiments with ¹⁵N-Glutamine and ¹⁵N₂-Uridine, the relative contribution of each pathway to the total UMP pool can be quantified.[7]Requires separate experiments and assumes pathway activities are comparable under identical conditions.

Field-Proven Insights: In many cancer models, the contribution of de novo synthesis to the uracil nucleotide pool is at least five times that of the salvage pathway, highlighting its importance as a therapeutic target.[7] Conversely, tissues like the kidney may rely more heavily on salvage.[7] Simultaneous tracing with both ¹³C and ¹⁵N labeled nutrients can provide a more comprehensive view of how carbon and nitrogen sources are coordinated.

Experimental Workflows & Protocols

A successful isotope tracing experiment hinges on meticulous execution, from cell culture to data analysis. The following workflow and protocols represent a robust, self-validating system.

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_ms LC-MS/MS Analysis cluster_nmr NMR Analysis Culture 1. Cell Culture (Adapt to tracer medium) Labeling 2. Isotope Labeling (e.g., ¹³C-Glucose, ¹⁵N-Glutamine) Culture->Labeling Quench 3. Rapid Quenching (Cold Methanol/Acetonitrile) Labeling->Quench Extract 4. Metabolite Extraction Quench->Extract Analysis_Hub Prep_MS 5a. Sample Prep (Dry & Reconstitute) Analysis_Hub->Prep_MS Prep_NMR 5b. Sample Prep (Buffer & Standard) Analysis_Hub->Prep_NMR Run_MS 6a. LC-MS/MS Run (Separation & Detection) Prep_MS->Run_MS Data_MS 7a. Data Analysis (Isotopologue Distribution) Run_MS->Data_MS Run_NMR 6b. NMR Acquisition (¹H, ¹³C, or ¹⁵N spectra) Prep_NMR->Run_NMR Data_NMR 7b. Data Analysis (Positional Isotopomer Analysis) Run_NMR->Data_NMR

Figure 2: General Experimental Workflow for Isotope Labeling Studies.
Protocol 1: LC-MS/MS-Based Uracil Isotope Tracing

This protocol is optimized for sensitivity and is the most common method for determining mass isotopologue distributions.

1. Cell Culture and Labeling: a. Culture cells in standard medium to ~70-80% confluency. b. Causality: To ensure that observed labeling is due to the tracer and not residual unlabeled nutrients, wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Switch to a custom isotope labeling medium (e.g., DMEM with [U-¹³C]-glucose or [amide-¹⁵N]-glutamine replacing the standard component). Culture for a predetermined time course. d. Expertise: For steady-state analysis, the labeling duration should typically span at least one to two cell doubling times to ensure isotopic equilibrium in the nucleotide pools. For pyrimidines, this is often around 24 hours.

2. Metabolite Quenching and Extraction: a. Aspirate the labeling medium and place the culture dish on dry ice. b. Trustworthiness: To instantly halt all enzymatic activity and prevent metabolic leakage, add 1 mL of ice-cold (-80°C) 80% methanol (or acetonitrile) to the plate.[8] c. Scrape the cells in the cold solvent and transfer the cell slurry to a microcentrifuge tube. d. Vortex thoroughly and centrifuge at >16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[8]

3. Sample Preparation for LC-MS/MS: a. Transfer the supernatant, which contains the polar metabolites, to a new tube. b. Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen.[8][9] c. Reconstitute the dried pellet in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for reverse-phase chromatography (e.g., 5% acetonitrile in water).[9] This step concentrates the sample for maximum sensitivity. d. Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

4. LC-MS/MS Analysis: a. Separate metabolites using a liquid chromatography system equipped with a suitable column (e.g., a C18 column for polar metabolites).[9][10] b. Analyze the eluent using a tandem mass spectrometer operating in negative ion mode, monitoring for the mass transitions of uracil and its expected isotopologues. c. Data Integrity: Correct the raw isotopologue distribution data for the natural abundance of all relevant isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to isolate the signal derived from the tracer.[4]

Protocol 2: NMR-Based Uracil Isotope Tracing

This protocol is ideal for experiments where determining the specific atomic position of the label is critical. It is less sensitive than MS but is highly quantitative and non-destructive.

1. Cell Culture and Labeling: a. Follow steps 1a-1c from the LC-MS/MS protocol. b. Expertise: NMR is less sensitive, so you may need to start with a larger number of cells (e.g., multiple 15 cm dishes) to obtain sufficient material (~50-100 mg for ¹³C spectra).[11]

2. Metabolite Quenching and Extraction: a. Follow steps 2a-2d from the LC-MS/MS protocol. The extraction procedure is identical.

3. Sample Preparation for NMR: a. Dry the metabolite extract completely in a vacuum concentrator. b. Reconstitute the pellet in a precise volume (e.g., 550 µL) of an appropriate NMR buffer prepared in deuterium oxide (D₂O). The buffer should be pH-adjusted (e.g., to 7.40) to ensure consistent chemical shifts.[12] c. Trustworthiness: Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP), to the buffer. This is crucial for accurate chemical shift referencing and absolute quantification.[12] d. Mix thoroughly by vortexing, then centrifuge to pellet any insoluble material.[12] e. Carefully transfer the supernatant (~540 µL) to a clean, high-quality 5 mm NMR tube.[12] Avoid introducing any particulate matter, as this will degrade spectral quality.

4. NMR Analysis: a. Acquire ¹H, ¹³C, or ¹⁵N spectra on a high-field NMR spectrometer. b. Data Integrity: Use appropriate pulse sequences to suppress the residual water signal and accurately measure the signals from uracil and its precursors. c. Analyze the resulting spectra to identify labeled metabolites by their characteristic chemical shifts and coupling patterns, which reveal the precise location of the incorporated isotopes.

Conclusion

Choosing the right isotope labeling strategy is a critical determinant of success in metabolic research. Tracing uracil metabolism with ¹³C-glucose reveals the interplay between glycolysis, the TCA cycle, and nucleotide synthesis. Using ¹⁵N-glutamine provides a direct and specific readout of de novo pathway flux, while labeled uridine is essential for quantifying salvage activity. By combining these approaches with the high sensitivity of LC-MS/MS or the structural resolution of NMR, researchers can build a comprehensive, quantitative model of pyrimidine metabolism. This detailed understanding is essential for identifying metabolic vulnerabilities and developing next-generation therapeutic strategies.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic D-arabinose 5-phosphate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the synthesis of complex biomolecules and drug candidates, the presence of even minor impurities can have significant downstream consequences, affecting reaction yields, biological activity, and ultimately, the validity of experimental results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthetic D-arabinose 5-phosphate, a key intermediate in various metabolic pathways.[1] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Purity for D-arabinose 5-phosphate

D-arabinose 5-phosphate is a crucial precursor in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), an essential component of the lipopolysaccharide (LPS) layer in most Gram-negative bacteria.[2][3] Its purity is therefore of high interest in the development of novel antibacterial agents that target LPS biosynthesis.[2] Synthetic routes to D-arabinose 5-phosphate can, however, introduce a variety of impurities, including stereoisomers (e.g., D-ribose 5-phosphate), positional isomers, and unreacted starting materials. The choice of analytical method to detect and quantify these impurities is therefore a critical decision in any research or development pipeline involving this sugar phosphate.

A Comparative Overview of Analytical Techniques

The following sections provide a detailed comparison of the most effective techniques for assessing the purity of synthetic D-arabinose 5-phosphate. We will explore the strengths and weaknesses of each method, supported by experimental protocols and data.

Technique Principle Strengths Weaknesses Typical Throughput Relative Cost
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and/or chargeExcellent for separating isomers, high sensitivity with appropriate detectors.Can require derivatization, method development can be time-consuming.Medium to High

$
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed structural information, non-destructive, good for quantification.Lower sensitivity compared to MS, can be complex to interpret for mixtures.Low to Medium

Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized moleculesHigh sensitivity and specificity, can be coupled with chromatography (LC-MS).May not distinguish between isomers without chromatography, ionization suppression can be an issue.High

Enzymatic Assays Use of specific enzymes to convert the analyte into a detectable productHigh specificity for the biologically active form.May not detect non-biologically active impurities, susceptible to interference.High

Spectrophotometric/Colorimetric Assays Measurement of light absorption by a colored productSimple, inexpensive, and rapid.Low specificity, generally measures total phosphate or a class of compounds.High$

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Isomer Separation

HPLC is a cornerstone technique for the analysis of sugar phosphates due to its high resolving power, which is essential for separating structurally similar isomers.[4][5] For highly polar molecules like D-arabinose 5-phosphate, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are particularly effective.[6][7]

Causality of Method Choice: A C18 reversed-phase column is generally unsuitable for retaining highly polar sugar phosphates. HILIC columns, with their polar stationary phases, provide excellent retention and separation of these analytes. Mixed-mode columns, which combine anion-exchange and reversed-phase or HILIC characteristics, can offer unique selectivity for sugar phosphates, separating them based on both charge and polarity.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Synthetic D-arabinose 5-phosphate Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto HILIC Column Filter->Inject Separate Gradient Elution Inject->Separate Detect Detect (e.g., ELSD, CAD, MS) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity (% Area) Integrate->Quantify

Caption: HPLC workflow for purity assessment.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic D-arabinose 5-phosphate sample.

    • Dissolve the sample in 10 mL of a solution of 80% acetonitrile in water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the same solvent to a final concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A HILIC column suitable for sugar phosphate analysis (e.g., Shodex HILICpak VT-50 2D).[7]

    • Mobile Phase A: 25 mM Ammonium Formate in water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 80% B

      • 5-20 min: Linear gradient from 80% to 50% B

      • 20-25 min: Hold at 50% B

      • 25.1-30 min: Return to 80% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60 °C.[7]

    • Injection Volume: 5 µL.

    • Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).

  • Data Analysis:

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity of D-arabinose 5-phosphate as the percentage of the main peak area relative to the total area of all peaks.

Trustworthiness: This protocol is self-validating by running a certified reference standard of D-arabinose 5-phosphate to determine its retention time and response factor. Spiking the sample with known potential impurities (e.g., D-ribose 5-phosphate) can confirm the method's ability to resolve these species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Verification

NMR spectroscopy is an exceptionally powerful tool for the purity assessment of synthetic compounds as it provides detailed structural information and is inherently quantitative, provided experimental parameters are set correctly.[8][9] Both ³¹P and ¹H NMR can be employed for the analysis of D-arabinose 5-phosphate.

Causality of Method Choice: ³¹P NMR is highly specific for the phosphate moiety, providing a single peak for D-arabinose 5-phosphate in a region of the spectrum where interferences are rare.[10] This allows for a straightforward assessment of phosphate-containing impurities. ¹H NMR provides information on the sugar backbone and can be used to identify and quantify both phosphorylated and non-phosphorylated impurities.[9][11]

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample Synthetic D-arabinose 5-phosphate Dissolve Dissolve in D₂O with Internal Standard Sample->Dissolve Acquire_P31 Acquire ³¹P Spectrum Dissolve->Acquire_P31 Acquire_H1 Acquire ¹H Spectrum Dissolve->Acquire_H1 Integrate Integrate Signals Acquire_P31->Integrate Acquire_H1->Integrate Quantify Quantify Purity vs. Internal Standard Integrate->Quantify

Caption: NMR workflow for purity assessment.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthetic D-arabinose 5-phosphate sample.

    • Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O).

    • Add a known amount of an internal standard (e.g., for ³¹P NMR, a stable phosphate compound with a distinct chemical shift; for ¹H NMR, a compound like maleic acid).

  • NMR Acquisition:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • ³¹P NMR:

      • Acquire a proton-decoupled ³¹P spectrum.

      • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of the phosphorus nuclei for accurate quantification.

    • ¹H NMR:

      • Acquire a standard one-dimensional ¹H spectrum.

      • The anomeric proton region (around 4.5-5.5 ppm) is often well-resolved and useful for identifying different sugar species.[12]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signal of the D-arabinose 5-phosphate and any impurity signals relative to the integral of the internal standard.

    • Calculate the purity based on the relative integrals and the known amount of the internal standard.

Trustworthiness: The non-destructive nature of NMR allows for the same sample to be analyzed by other techniques for cross-validation. The use of a certified internal standard ensures the accuracy of the quantification. 2D NMR experiments (e.g., COSY, HSQC) can be employed to definitively assign the structures of any unknown impurities.

Enzymatic Assays: Probing Biological Activity

Enzymatic assays offer a high degree of specificity, as they measure the concentration of the substrate that can be processed by a particular enzyme. For D-arabinose 5-phosphate, the enzyme D-arabinose 5-phosphate isomerase (API), which catalyzes the reversible isomerization to D-ribulose 5-phosphate, is an ideal candidate for such an assay.[13][14][15][16]

Causality of Method Choice: This method directly assesses the biological activity of the synthetic material. Impurities that are not substrates for the enzyme will not be detected, providing a functional measure of purity. This is particularly important if the synthetic D-arabinose 5-phosphate is intended for use in biological systems.

Enzyme_Workflow Sample Synthetic D-arabinose 5-phosphate Solution Enzyme Add D-arabinose 5-phosphate Isomerase Sample->Enzyme Incubate Incubate at Optimal Temperature and pH Enzyme->Incubate Product Formation of D-ribulose 5-phosphate Incubate->Product Detect Detect Product (e.g., Colorimetric Assay) Product->Detect Quantify Quantify vs. Standard Curve Detect->Quantify

Caption: Enzymatic assay workflow.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 8.5).

    • Recombinant D-arabinose 5-phosphate isomerase (API).

    • D-arabinose 5-phosphate standard solutions of known concentrations.

    • Cysteine-carbazole reagent for colorimetric detection of the ketose product.[13]

  • Assay Procedure:

    • Prepare a series of dilutions of the synthetic D-arabinose 5-phosphate sample and the standard in Tris-HCl buffer.

    • In a 96-well plate, add 25 µL of each sample or standard dilution.

    • Initiate the reaction by adding 25 µL of a solution containing the API enzyme (e.g., 3 nM final concentration).[13]

    • Incubate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 37 °C).

    • Stop the reaction (e.g., by adding acid).

    • Add the cysteine-carbazole reagent to develop a color proportional to the amount of D-ribulose 5-phosphate formed.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values from the standard solutions.

    • Determine the concentration of active D-arabinose 5-phosphate in the synthetic sample by interpolating its absorbance value on the standard curve.

    • Calculate the purity by comparing the enzymatically determined concentration to the concentration determined by weight.

Trustworthiness: The specificity of the enzyme provides a high degree of confidence in the quantification of the active isomer. Running a negative control without the enzyme ensures that the observed signal is due to enzymatic activity. A control with a known non-substrate (e.g., D-glucose 6-phosphate) can further validate the specificity of the assay.[3]

Conclusion and Recommendations

The choice of the most appropriate method for assessing the purity of synthetic D-arabinose 5-phosphate depends on the specific requirements of the research or application.

  • For a comprehensive analysis of all potential impurities, including isomers, HPLC, particularly when coupled with mass spectrometry (LC-MS), is the recommended technique. It provides both high-resolution separation and sensitive detection.

  • For unambiguous structural confirmation and accurate quantification without the need for extensive method development, NMR spectroscopy is unparalleled. It provides a wealth of structural information and is a non-destructive technique.

  • When the primary concern is the biological activity of the synthetic material, an enzymatic assay using D-arabinose 5-phosphate isomerase is the most direct and specific method.

In a rigorous quality control setting, a combination of these techniques is often employed. For instance, NMR can be used to confirm the identity and provide an initial purity assessment, while a validated HPLC method can be used for routine quality control to detect and quantify specific impurities. This multi-faceted approach ensures the highest level of confidence in the purity of synthetic D-arabinose 5-phosphate, safeguarding the integrity of subsequent research and development activities.

References

  • Xylem Analytics. (2024, October 17). Saccharimeters: Determining Sugar Purity. Retrieved from [Link]

  • ACS Publications. (2022, March 11). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of Uracil Arabinose-5'-Phosphate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers and scientists at the forefront of drug development, the integrity of the research environment is paramount. This extends beyond groundbreaking discoveries to the meticulous management of laboratory resources, including the proper disposal of chemical reagents. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Uracil arabinose-5'-phosphate, ensuring the protection of both personnel and the environment.

As a Senior Application Scientist, my aim is to empower you with not just a protocol, but a deep understanding of the principles behind it. This guide is structured to provide clarity and build confidence in your laboratory's waste management practices.

Understanding the Compound: A Safety Profile

This compound is a nucleotide analog. To determine its proper disposal, we must first understand the nature of its constituent parts: uracil and arabinose. A review of available safety data sheets (SDS) for these components reveals that neither is classified as a hazardous substance.[1][2] However, the addition of the phosphate group and its use in a laboratory context necessitates a cautious and systematic approach to disposal.

While the compound itself is not listed as hazardous, it is crucial to consider that it may be part of solutions or mixtures containing other, more hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on your waste streams.[3][4]

Key Safety Considerations:

FeatureSpecificationRationale
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat.Standard laboratory practice to prevent accidental contact with skin or eyes.[1][2]
Spill Management Sweep up solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area thoroughly.To prevent contamination and exposure.
Incompatibilities Avoid mixing with strong oxidizing agents.To prevent unpredictable and potentially hazardous chemical reactions.[5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the disposal of pure this compound or aqueous solutions thereof.

Step 1: Initial Assessment

  • Is the waste solely this compound and water? If yes, proceed to Step 2.

  • Is the waste mixed with other chemicals? If yes, the entire mixture must be treated as hazardous waste. Consult your institution's EHS for guidance on the specific chemical mixture.[4]

  • Is the material contaminated with recombinant or synthetic nucleic acids? If yes, the waste must be decontaminated prior to disposal. This typically involves autoclaving or treatment with a 10% bleach solution for at least 30 minutes.[6]

Step 2: Containment and Labeling

  • For solid waste, ensure it is in a securely sealed container.

  • For liquid waste, collect it in a dedicated, leak-proof waste container, typically made of high-density polyethylene (HDPE).[3]

  • Clearly label the container with the full chemical name: "this compound". If in solution, indicate the solvent (e.g., "in water").

Step 3: Consultation and Handover

  • Contact your institution's EHS or designated waste management provider.[3]

  • Provide them with the details of the waste, including the chemical name and quantity.

  • Follow their specific instructions for collection and disposal. This is the most critical step to ensure compliance with local and national regulations.

Step 4: Final Disposal

  • The EHS or a licensed professional waste disposal company will handle the final disposal.[5]

  • Under no circumstances should this compound be disposed of down the drain unless explicitly permitted by your local wastewater treatment authority. [1][5] While water-soluble, introducing laboratory chemicals into the sanitary sewer system is generally prohibited.

The logical flow of this process can be visualized in the following diagram:

DisposalWorkflow cluster_assessment Step 1: Assessment cluster_procedure Standard Procedure cluster_special Special Handling start Waste Generated is_mixed Mixed with other chemicals? start->is_mixed is_contaminated Contaminated with rDNA? is_mixed->is_contaminated No hazardous_waste Treat as Hazardous Waste Consult EHS is_mixed->hazardous_waste Yes contain Step 2: Contain & Label is_contaminated->contain No decontaminate Decontaminate (e.g., Autoclave, Bleach) is_contaminated->decontaminate Yes consult Step 3: Consult EHS contain->consult handover Step 4: Handover for Disposal consult->handover decontaminate->contain

Caption: Disposal decision workflow for this compound.

The Rationale Behind the Protocol: A Deeper Dive

The cautious approach outlined above, even for a non-hazardous compound, is rooted in the core principles of laboratory safety and environmental responsibility.

  • The Precautionary Principle: In the absence of specific disposal guidelines for a novel or less common compound, it is prudent to handle it with a higher level of care. This minimizes the risk of unforeseen environmental impact or reactions with other chemicals in the waste stream.

  • Regulatory Compliance: Environmental regulations regarding chemical waste are stringent and vary by location. A standardized procedure of consulting with EHS professionals ensures adherence to all applicable laws.

  • Chain of Custody: Proper labeling and handover to a licensed waste disposal company create a clear chain of custody. This is essential for accountability and demonstrates due diligence in waste management.

By adhering to these procedures, research institutions can maintain a safe and compliant environment, fostering a culture of responsibility that extends from the laboratory bench to the broader ecosystem.

References

  • Benchchem. (n.d.). Proper Disposal of D-Arabinose-d5: A Step-by-Step Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Arabinose.
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  • TCI Chemicals. (2024, November 22). SAFETY DATA SHEET.
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  • National Center for Biotechnology Information. (n.d.). Uracil arabinotide. PubChem.
  • National Center for Biotechnology Information. (2023, October 12). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC.
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Comprehensive Safety and Handling Guide: Personal Protective Equipment for Uracil Arabinose-5'-Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Uracil arabinose-5'-phosphate. As a nucleotide analog, this compound requires careful management to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The following procedures are based on established best practices for handling potentially biologically active chemical compounds, designed to provide a self-validating system of safety and control.

Hazard Assessment and Risk Mitigation

  • Unknown Biological Activity: As a nucleotide analog, it has the potential to interact with cellular metabolic pathways.[2][3] The toxicological properties have not been extensively studied.

  • Inhalation Hazard: If handled as a powder, fine particulates can be inhaled, leading to respiratory irritation and potential systemic effects.

  • Dermal and Ocular Exposure: Direct contact with the skin or eyes can cause irritation or absorption.

Therefore, all handling procedures must be designed to minimize these potential routes of exposure through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). All laboratory personnel should treat this and other investigational compounds with a high degree of caution.[4][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is critical and must be appropriate for the task being performed. The following table summarizes the minimum PPE requirements for handling this compound in various laboratory scenarios.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage and Transport (Closed Containers) Nitrile Gloves (Single Pair)Safety Glasses with Side ShieldsStandard Lab CoatNot generally required
Weighing Solid Compound Double Nitrile GlovesSafety GogglesStandard Lab CoatN95 or higher-rated respirator is strongly recommended
Preparing Solutions Double Nitrile GlovesSafety Goggles and Face ShieldStandard Lab CoatNot required if performed in a certified chemical fume hood
Conducting Experiments Nitrile GlovesSafety Glasses with Side ShieldsStandard Lab CoatNot generally required
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesSafety Goggles and Face ShieldDisposable Gown over Lab CoatN95 or higher-rated respirator
Waste Disposal Nitrile GlovesSafety Glasses with Side ShieldsStandard Lab CoatNot generally required

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict sequence for donning and doffing PPE is fundamental to preventing cross-contamination of your person and the laboratory environment.

Donning PPE Workflow

The following workflow should be followed before entering an area where this compound is actively being handled.

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash and Dry Hands Thoroughly InspectPPE Inspect PPE for Damage WashHands->InspectPPE Ensure clean base DonCoat 1. Don Lab Coat (Fasten completely) InspectPPE->DonCoat Begin donning DonRespirator 2. Don Respirator (if required) (Perform seal check) DonCoat->DonRespirator DonGoggles 3. Don Goggles/Face Shield DonRespirator->DonGoggles DonGloves 4. Don Gloves (Pull cuffs over lab coat sleeves) DonGoggles->DonGloves

Caption: PPE Donning Sequence for Safe Handling.

Doffing PPE Workflow

Proper removal of PPE is crucial to prevent contaminating yourself. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

Doffing_PPE cluster_doffing Doffing Sequence (Most Contaminated First) cluster_final Final Step RemoveGloves 1. Remove Gloves (Glove-in-glove or bird-beak method) RemoveGoggles 2. Remove Goggles/Face Shield (Handle by straps) RemoveGloves->RemoveGoggles RemoveCoat 3. Remove Lab Coat (Turn inside out as you remove) RemoveGoggles->RemoveCoat RemoveRespirator 4. Remove Respirator (if worn) (Handle by straps) RemoveCoat->RemoveRespirator WashHands Wash Hands Thoroughly RemoveRespirator->WashHands Final decontamination

Caption: PPE Doffing Sequence to Prevent Contamination.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to contain the hazard.

Spill on a Person
  • Immediate Action: Move the affected person to the nearest safety shower or eyewash station.

  • Decontamination: Flush the affected area with copious amounts of water for at least 15 minutes.[6] While flushing, remove any contaminated clothing, taking care not to spread the chemical to other areas of the body.[5]

  • Medical Attention: Seek immediate medical attention after flushing is complete. Provide medical personnel with information about the chemical.

Spill in the Laboratory

The following workflow outlines the procedural steps for managing a laboratory spill.

Spill_Response Alert 1. Alert Others & Secure Area DonPPE 2. Don Spill Response PPE (Gloves, Gown, Goggles, Respirator) Alert->DonPPE Contain 3. Contain the Spill (Cover with absorbent pads) DonPPE->Contain Neutralize 4. Apply Decontaminating Solution (e.g., 10% bleach, followed by water) Contain->Neutralize Collect 5. Collect Waste (Place all materials in a labeled hazardous waste bag) Neutralize->Collect Clean 6. Clean the Area (Wipe down with soap and water) Collect->Clean Doff 7. Doff PPE and Wash Hands Clean->Doff

Caption: Step-by-Step Spill Response Workflow.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:

  • Used PPE: Gloves, disposable lab coats, and any other contaminated protective equipment should be placed in a designated, sealed hazardous waste container.[7]

  • Contaminated Labware: Disposable plastics, pipette tips, and other items that have come into direct contact with the chemical should be collected in a labeled hazardous waste bag.

  • Bulk and Unused Chemical: Unused or expired this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office. Do not pour this chemical down the drain.[5]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while ensuring a safe and controlled laboratory environment. This commitment to safety is the foundation of trustworthy and reproducible scientific advancement.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18817, Uracil arabinotide. Retrieved from [Link]

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  • Reimann, R., & Brudar, E. (1981). Nucleoside phosphorylation: a feasible step in the prebiotic pathway to RNA. Origins of Life and Evolution of Biospheres, 11(4), 429-436. Retrieved from [Link]

  • Medical Centric. (2024). Discussion on the Salvage Pathway for Pyrimidine Nucleotides. YouTube. Retrieved from [Link]

  • ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Respirators & Protective Clothing for Protection Against Biological Agents. NIOSH. Retrieved from [Link]

  • University of Nevada, Reno. (2024). Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabolism. Retrieved from [Link]

  • PEPID. (n.d.). Bioweapons: Protective Clothing - Biological Agents. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.